Benzene, bromoethenyl-
Description
Significance as a Versatile Synthetic Building Block in Organic Chemistry
Benzene (B151609), bromoethenyl- is a cornerstone in organic synthesis, primarily utilized as a precursor for a diverse array of organic molecules. chemicalbook.comsigmaaldrich.com Its utility is rooted in the reactivity of its carbon-bromine bond and the adjacent double bond, which allows it to participate in a wide variety of chemical transformations.
One of the most prominent applications of β-bromostyrene is in transition metal-catalyzed cross-coupling reactions. smolecule.com These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental to modern organic synthesis. google.comnih.gov β-Bromostyrene is a key coupling partner in several named reactions, including:
Suzuki-Miyaura Coupling: This reaction pairs β-bromostyrene with an organoboron compound, providing a powerful method for creating substituted alkenes. smolecule.comsigmaaldrich.com
Heck Reaction: In this palladium-catalyzed reaction, β-bromostyrene couples with an alkene to form a new, more substituted alkene, a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.com
Sonogashira Coupling: This reaction involves the coupling of β-bromostyrene with a terminal alkyne to produce disubstituted alkynes. google.comsigmaaldrich.com
Stille Coupling: This reaction utilizes an organotin reagent to couple with β-bromostyrene. google.comsigmaaldrich.com
Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling β-bromostyrene with an amine. google.comsigmaaldrich.com
Beyond cross-coupling reactions, β-bromostyrene is also employed in the synthesis of various other important compounds. For instance, it can be used to prepare cinnamonitriles, ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate, and 1,3-diphenyl-1-butene. chemicalbook.comsigmaaldrich.com It also serves as a precursor for the synthesis of γ-but-2-enolactones through reaction with nickel carbonyl in the presence of alkynes. chemicalbook.comsigmaaldrich.com The stereospecific nature of many of these reactions, particularly with the (E) and (Z) isomers, allows for precise control over the three-dimensional structure of the resulting molecules, which is crucial in fields like drug discovery and materials science. google.com
Historical Development of Research Areas Pertaining to Bromoethenylbenzene Derivatives
The study of bromoethenylbenzene derivatives has evolved significantly over the decades. smolecule.com Early research focused on the fundamental synthesis and characterization of the compound. A classic method for its preparation involves the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid. Another established route is the catalytic Hunsdiecker reaction of cinnamic acid. sigmaaldrich.com
A significant advancement in the synthesis of β-bromostyrene came with the advent of microwave-assisted organic synthesis. This technique has been used for the Hunsdiecker reaction of cinnamic acid, offering a more efficient and rapid method for its preparation. smolecule.com Research has also focused on developing stereoselective methods to synthesize specific isomers of β-bromostyrene. For example, cis-β-bromostyrene derivatives can be synthesized stereospecifically from cinnamic acids via β-lactone intermediates. nih.govresearchgate.net
The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of β-bromostyrene, transforming it from a simple organohalide into a highly valuable and versatile building block in synthetic organic chemistry. sigmaaldrich.comrsc.org The pioneering work of chemists like Heck, Negishi, and Suzuki, who were awarded the Nobel Prize in Chemistry in 2010 for their work on palladium-catalyzed cross-couplings, laid the foundation for the widespread application of compounds like β-bromostyrene in the synthesis of complex molecules. sigmaaldrich.com
Scope of Current Academic Investigations and Research Trajectories
Current research involving Benzene, bromoethenyl- continues to expand into new and exciting areas. A major focus remains on the development of more efficient, sustainable, and stereoselective synthetic methods. This includes the exploration of new catalysts and reaction conditions for cross-coupling reactions to improve yields, reduce reaction times, and minimize waste. smolecule.com
The application of β-bromostyrene in the synthesis of novel materials is a burgeoning field of investigation. Researchers are utilizing it in polymer chemistry to create polymers and copolymers with unique optical and electronic properties. smolecule.com Its reactivity also allows for its incorporation into dyes and pigments, potentially enhancing their stability and color properties. smolecule.com
Furthermore, the stereospecific derivatives of β-bromostyrene are being extensively used in the synthesis of natural products and biologically active compounds. google.comnih.gov The ability to precisely control the stereochemistry of these complex molecules is of paramount importance in medicinal chemistry and drug development. The development of (E)-4-(β-bromovinyl)phenol esters, for example, provides a reactive intermediate for the synthesis of functional materials and compounds with potential applications in medicine and agriculture. google.com
Interactive Data Table: Properties of Benzene, bromoethenyl-
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇Br |
| Molecular Weight | 183.05 g/mol |
| Boiling Point | 110-112 °C/20 mmHg |
| Melting Point | 7 °C |
| Density | 1.427 g/mL at 25 °C |
Note: The properties listed are for the mixture of isomers unless otherwise specified. The data is sourced from reference sigmaaldrich.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1335-06-4 |
|---|---|
Molecular Formula |
C8H7B |
Molecular Weight |
183.04 g/mol |
IUPAC Name |
2-bromoethenylbenzene |
InChI |
InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
YMOONIIMQBGTDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CBr |
Canonical SMILES |
C1=CC=C(C=C1)C=CBr |
melting_point |
7.0 °C |
Other CAS No. |
1335-06-4 |
Synonyms |
beta-bromostyrene |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzene, Bromoethenyl and Its Derivatives
Catalytic Approaches to Bromoethenylbenzene Synthesis
Catalytic methods offer efficient and selective routes to bromoethenylbenzene and its derivatives. These approaches often involve transition metal catalysts, which can facilitate carbon-carbon bond formation under relatively mild conditions, providing access to a diverse array of molecular architectures.
Transition Metal-Catalyzed Strategies
Transition metals, particularly palladium and nickel, have proven to be highly effective in catalyzing the synthesis and derivatization of bromoethenylbenzenes. These metals can activate carbon-halogen bonds, enabling a variety of coupling reactions.
Palladium catalysts are widely employed in organic synthesis due to their remarkable versatility and functional group tolerance. nih.govnobelprize.org They are central to several key reactions for producing and modifying bromoethenylbenzene.
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the derivatization of bromoethenylbenzenes. beilstein-journals.orgorganic-chemistry.org This reaction typically involves the coupling of an unsaturated halide, such as bromoethenylbenzene, with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org The versatility of the Heck reaction allows for the synthesis of a wide variety of substituted olefins. beilstein-journals.org
For instance, 4-bromostyrene (B1200502) can undergo a Heck reaction with 2-bromo-6-methoxynaphthalene (B28277) to produce diarylethene, utilizing Hermann's catalyst and sodium acetate (B1210297) in N,N-dimethylacetamide. chemicalbook.com The reaction demonstrates the utility of bromoethenylbenzene as a substrate for creating more complex molecular structures. Furthermore, the Heck reaction of 4-bromostyrene plays a crucial role in the synthesis of poly(1,4-phenylenevinylene), a conductive polymer. chemicalbook.comcymitquimica.com
Research has also shown that the Heck reaction can be used to synthesize various substituted stilbene (B7821643) derivatives. In one study, the coupling of 4-bromostyrene with arylboronic acids under palladium catalysis afforded the corresponding stilbene derivatives in good yields. beilstein-journals.org The reaction conditions can be optimized to favor the formation of the desired products, highlighting the selectivity of this method. beilstein-journals.org A domino process involving a Larock annulation followed by an intramolecular dearomative Heck reaction has been developed to synthesize tetracyclic indoline (B122111) derivatives, showcasing the potential for complex molecule synthesis in a single step. rsc.org
Table 1: Examples of Heck Reactions Involving Bromoethenylbenzene Derivatives
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromostyrene | 2-Bromo-6-methoxynaphthalene | Hermann's catalyst / NaOAc | Diarylethene | - | chemicalbook.com |
| 4-Bromostyrene | Phenylboronic acid | Pd(OAc)₂ / NBS | 4-Bromo-trans-stilbene | 90% | beilstein-journals.org |
| o-Bromoaniline | α-Bromostyrene | [Pd₂(dba)₃] / DavePhos / NaOtBu | 2-Phenylindole | - | nih.gov |
This table provides illustrative examples of the Heck reaction's application in the derivatization of bromoethenylbenzene.
Palladium-catalyzed cross-coupling reactions are fundamental to the production of bromoethenylbenzene itself. These reactions typically involve the coupling of a vinyl organometallic reagent with an aryl halide or the coupling of an aryl organometallic reagent with a vinyl halide. A common synthetic route involves the Heck coupling of 2-bromobenzene derivatives with ethylene (B1197577) precursors using palladium catalysts like PdCl₂ with a JohnPhos ligand, which can achieve yields up to 78%.
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has been extended to the coupling of amines with alkenyl bromides like 1-bromostyrene and 2-bromostyrene (B128962). nih.gov Using a catalytic system of [Pd₂(dba)₃]/BINAP with NaOtBu as a base, secondary amines react with 1-bromostyrene to form enamines in nearly quantitative yields. nih.gov This methodology has also been successfully applied to 2-bromostyrene. nih.gov Similarly, primary amines can be coupled with 1-bromostyrene to synthesize imines. nih.gov
Furthermore, a novel reactivity pattern for vinyl bromides has been discovered through a palladium-catalyzed C-N coupling/Michael addition sequence. organic-chemistry.org In this process, vinyl bromides are first converted to enamines, which then undergo a Michael addition with alkylidene malonates. organic-chemistry.org This "cine-substitution" provides a new pathway for transforming functional groups. organic-chemistry.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Bromoethenylbenzene Synthesis and Derivatization
| Aryl/Vinyl Halide | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromobenzene derivative | Ethylene precursor | PdCl₂ / JohnPhos | 2-Bromostyrene | Up to 78% | |
| 1-Bromostyrene | Secondary Amine | [Pd₂(dba)₃] / BINAP / NaOtBu | Enamine | Nearly quantitative | nih.gov |
| 1-Bromostyrene | Primary Amine | [Pd₂(dba)₃] / BINAP / NaOtBu | Imine | - | nih.gov |
| α-Bromostyrene | Pyrrolidine / Alkylidene malonate | Palladium catalyst | Michael adduct | High yields | organic-chemistry.org |
This table summarizes key palladium-catalyzed cross-coupling reactions for the synthesis and functionalization of bromoethenylbenzene.
Bromoethenylbenzene derivatives are valuable monomers in polycondensation reactions for the synthesis of advanced polymers. Poly(1,4-phenylenevinylene) (PPV), a key material in organic electronics, can be synthesized via the Heck coupling of 4-bromostyrene. cymitquimica.comresearchgate.net This polymerization proceeds through a step-growth mechanism, where the palladium catalyst facilitates the repeated coupling of the monomer units.
Another important application is in the post-polymerization modification of polymers containing bromoethenylbenzene units. For example, poly(4-bromostyrene) can be functionalized through palladium-catalyzed coupling reactions. Alkyne-functional polymers have been synthesized by the Sonogashira coupling of terminal alkynes with poly(4-bromostyrene) using a bis(benzonitrile)palladium dichloride/tris-tert-butylphosphine catalyst system. acs.org This method allows for the introduction of new functional groups onto a pre-existing polymer backbone.
Furthermore, poly(4-bromostyrene) films have been used as macroinitiators for the surface-initiated Kumada catalyst-transfer polycondensation of thiophene (B33073) derivatives. acs.orgnih.gov This "grafting-from" approach allows for the growth of conductive polymer brushes, such as poly(3-hexylthiophene), from the surface of the poly(4-bromostyrene) film. acs.org
Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. researchgate.netrsc.org They have demonstrated unique reactivity in various transformations involving bromoethenylbenzene precursors. chemrxiv.orgnih.govchemrxiv.org
Recent research has focused on nickel-catalyzed electrochemical cross-coupling reactions. chemrxiv.orgnih.govchemrxiv.org A redox-neutral C(sp²)-C(sp³) cross-coupling has been achieved using β-bromostyrene as the electrophile and benzylic trifluoroborates as the nucleophile. chemrxiv.orgnih.govchemrxiv.org This reaction is catalyzed by a simple NiCl₂·glyme precatalyst with a polypyridine ligand in an undivided electrochemical cell. chemrxiv.orgnih.gov This method is notable for its use of bench-stable reagents and its broad substrate scope, with 50 examples demonstrating good yields. nih.gov The reaction proceeds under ambient conditions and is expected to have wide applications in organic synthesis. chemrxiv.orgnih.gov This electrochemical approach has also been shown to be scalable using a flow-cell electrolyzer. chemrxiv.org
Table 3: Nickel-Catalyzed Electrochemical Cross-Coupling of β-Bromostyrene
| Electrophile | Nucleophile | Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|---|---|
| β-Bromostyrene | Benzylic trifluoroborate | NiCl₂·glyme / Polypyridine ligand | Electrochemical C(sp²)-C(sp³) cross-coupling | Redox-neutral, undivided cell, ambient conditions, broad scope | chemrxiv.orgnih.govchemrxiv.org |
This table highlights a significant nickel-catalyzed electrochemical reaction involving a bromoethenylbenzene precursor.
Copper-Mediated Synthesis Methods (e.g., Ullmann-type Reactions)
Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a cornerstone in the formation of carbon-heteroatom and carbon-carbon bonds. rsc.orgnih.gov While the classical Ullmann reaction, first reported in 1901, traditionally involves the coupling of two aryl halides to form a biaryl compound, its principles have been adapted for various synthetic transformations. wikipedia.orgorganic-chemistry.org These reactions are crucial for preparing pharmaceutically and materially important compounds. rsc.org
The traditional Ullmann reaction often required harsh conditions, such as high temperatures (around 200 °C) and stoichiometric amounts of copper, and was typically limited to electron-deficient aryl halides. wikipedia.orgorganic-chemistry.org Modern advancements have introduced milder reaction conditions through the use of palladium and nickel catalysts, though copper-mediated methods continue to be refined. wikipedia.org
A significant development in this area is the use of ligands to facilitate the copper-catalyzed coupling reactions under milder conditions. rsc.orgacs.org Amino acids, such as L-proline and N,N-dimethylglycine, have proven to be effective and inexpensive ligands that accelerate these reactions, allowing them to proceed at temperatures as low as 80-90 °C with only catalytic amounts of copper (2-20 mol %). acs.org These improved conditions also offer greater tolerance for a wider range of functional groups. acs.org For instance, the coupling of vinyl bromides with N-heterocycles can be achieved under mild conditions when appropriate ligands are employed. rsc.org A variation of the Ullmann reaction involves reacting β-bromostyrene with imidazole (B134444) in an ionic liquid, using L-proline and copper iodide as catalysts, to produce N-styrylimidazole. wikipedia.org
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper compound which then undergoes nucleophilic aromatic substitution. wikipedia.org More recent mechanistic proposals for Ullmann-type reactions suggest a catalytic cycle where copper may be oxidized to a Cu(III) state. organic-chemistry.org
Table 1: Ligands and Conditions in Copper-Mediated Ullmann-Type Reactions
| Ligand | Reactants | Catalyst System | Temperature (°C) | Key Features | Reference |
| L-Proline | Aryl iodides/bromides and amines | CuI | 60-90 | Effective for both aryl iodides and bromides. | rsc.org |
| N,N-dimethylglycine | Aryl halides and amines | CuI | 90 | Facilitates biaryl ether formation. | acs.org |
| Acylhydrazine/Acylhydrazone | Aryl bromides and N-heterocycles | CuI | Not specified | Moderate to high yields. | nih.gov |
| Oxalyl dihydrazide/ketone | Aryl halides and amines/imidazoles | CuO | Room Temp - Microwave | Can proceed at room temperature with higher catalyst loading. | nih.gov |
Indium and Vanadium Catalysis in Bromoethenylbenzene Synthesis
While direct indium and vanadium-catalyzed syntheses specifically for bromoethenylbenzene are not extensively documented in the provided results, the broader applications of these metals in catalysis offer insights into potential synthetic routes.
Indium Catalysis: Indium-based reagents are noted for their low toxicity, selectivity, and functional group tolerance. nih.gov While indium(III) compounds are well-established as Lewis acid catalysts, the use of indium(I) in a catalytic capacity is a more recent development. nih.gov Indium(I) can act as both a Lewis acid and a Lewis base, offering unique reactivity. nih.gov For instance, indium(I) iodide has been shown to be an excellent catalyst for the α-selective allylation of ketones and hydrazones. nih.gov This suggests potential for indium-catalyzed reactions involving vinyl halides like bromoethenylbenzene, although specific examples for its direct synthesis are not provided.
Vanadium Catalysis: Vanadium compounds have been utilized in various catalytic applications, including oxidation reactions and the synthesis of metal-organic frameworks (MOFs). rsc.orgmdpi.com Vanadium-incorporated mesoporous materials (V-KIT-6) have shown high selectivity in the oxidative dehydrogenation of propane. rsc.org Additionally, vanadium-based catalysts have been developed for the synthesis of isonicotinic acid through the oxidation of 4-methylpyridine. mdpi.com A chemoenzymatic Hunsdiecker-type reaction utilizing a vanadium-dependent chloroperoxidase has been reported for the bromodecarboxylation of α,β-unsaturated carboxylic acids to yield vinyl bromides. nih.gov This enzymatic approach generates hypobromite (B1234621) in situ, which then reacts with the carboxylic acid. nih.gov
Organocatalytic and Metal-Free Synthetic Pathways for Bromoethenylbenzene
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and sustainable approach in organic synthesis, offering an alternative to metal-based catalysis. nih.govsioc-journal.cn These methods often provide high efficiency and can operate under mild conditions. nih.gov
For the synthesis of compounds structurally related to bromoethenylbenzene, organocatalytic methods have been developed. For instance, the synthesis of N-aryl amides, which can be conceptually similar to the formation of bonds to an aryl ring, has been achieved through the organocatalytic ring-opening of lactones with aromatic amines using a bicyclic guanidine (B92328) catalyst. nih.gov While direct organocatalytic routes to bromoethenylbenzene are not explicitly detailed, the principles of organocatalysis are broadly applicable. Metal-free synthetic routes are also being developed for a variety of compounds, including the synthesis of prodiginines from boron dipyrrin (B1230570) (BODIPY) derivatives. nih.gov
Photoredox Catalysis in Bromoethenylbenzene Transformations
Photoredox catalysis utilizes light energy to initiate redox reactions, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. usp.brdiva-portal.org This strategy has been successfully applied to a variety of chemical transformations. nih.gov
In a typical photoredox cycle, a photocatalyst absorbs light and is excited to a higher energy state, enabling it to engage in single electron transfer (SET) with a substrate, generating highly reactive radical ions. usp.brmpg.de Both transition metal complexes, like those of ruthenium and iridium, and organic molecules can serve as photocatalysts. usp.br
A notable application relevant to bromoethenylbenzene is the visible-light-induced photoredox catalysis for the bromination of alkenes. nih.gov In this process, bromine can be generated in situ from the oxidation of bromide ions. nih.gov For example, a system using Ru(bpy)₃Cl₂ as the photocatalyst and CBr₄ as the bromine source has been shown to efficiently brominate alkenes under visible light irradiation. nih.gov This methodology demonstrates the potential for photoredox catalysis in transformations involving the introduction of bromine onto a vinyl group.
Metallaphotoredox catalysis, which combines photoredox catalysis with a transition metal co-catalyst, has also emerged as a valuable tool for generating and coupling radicals. nih.gov
Table 2: Key Aspects of Photoredox Catalysis
| Feature | Description | Reference |
| Principle | Uses light energy to excite a photocatalyst, which then initiates redox reactions via single electron transfer. | usp.brdiva-portal.org |
| Advantages | Mild reaction conditions, high selectivity, reduced environmental impact. | usp.br |
| Catalysts | Transition metal complexes (e.g., Ru(bpy)₃²⁺) or organic dyes. | usp.brnih.gov |
| Quenching Cycles | Can proceed via oxidative or reductive quenching pathways. | usp.br |
| Relevant Application | In situ generation of bromine for the bromination of alkenes. | nih.gov |
Classical and Targeted Halogenation and Elimination Strategies
Halogenation of Styrene (B11656) Precursors to Yield Bromoethenylbenzene
The direct halogenation of styrene (ethenylbenzene) is a fundamental electrophilic addition reaction. youtube.comoulu.fi The reaction of styrene with molecular bromine (Br₂) typically leads to the formation of a dibrominated product through the attack of the double bond on the bromine molecule. youtube.com This proceeds through a bromonium ion intermediate. Subsequent elimination would be required to form bromoethenylbenzene.
Catalytic Hunsdiecker Reactions from Cinnamic Acid Derivatives for Bromoethenylbenzene Synthesis
The Hunsdiecker reaction provides a route to vinyl halides from α,β-unsaturated carboxylic acids. nih.gov The classical Hunsdiecker reaction involves the use of silver salts of carboxylic acids. However, more modern and catalytic versions have been developed. nih.govorganic-chemistry.org
The catalytic Hunsdiecker reaction (CHR) can convert cinnamic acids to the corresponding α-halostyrenes using N-halosuccinimides as the halogen source. organic-chemistry.org Catalysts such as lithium acetate and triethylamine (B128534) have been shown to be effective, with triethylamine facilitating the reaction in high yields within minutes. organic-chemistry.org
A chemoenzymatic Hunsdiecker-type reaction has also been developed using a robust chloroperoxidase from Curvularia inaequalis (CiVCPO). nih.gov This enzyme catalyzes the formation of hypobromite from hydrogen peroxide and bromide, which then spontaneously reacts with α,β-unsaturated carboxylic acids to produce the corresponding vinyl bromides. nih.gov This biocatalytic approach offers mild and clean reaction conditions. nih.gov
Table 3: Catalysts for the Hunsdiecker Reaction of Cinnamic Acid Derivatives
| Catalyst/Reagent | Halogen Source | Key Features | Reference |
| Triethylamine | N-halosuccinimides | Fast reaction times (1-5 min), high yields (60-98%). | organic-chemistry.org |
| Lithium Acetate | N-halosuccinimides | Found to be a highly efficient catalyst. | organic-chemistry.org |
| Vanadium Chloroperoxidase (CiVCPO) | H₂O₂ and bromide | Biocatalytic, mild conditions, in situ generation of hypobromite. | nih.gov |
Dehydrobromination Methodologies for Bromoethenylbenzene Production
Dehydrobromination of haloethyl brominated benzenes is a common and effective strategy for the production of bromoethenylbenzenes. google.com This elimination reaction typically involves the removal of a hydrogen and a bromine atom from adjacent carbons to form a double bond.
One established method involves the dehydrobromination of 1-bromoethyldibromobenzene or 2-bromoethyldibromobenzene. google.com The reaction is often carried out using a strong base. For instance, potassium tert-butoxide is a common reagent for this transformation. The choice of base and reaction conditions can influence the yield and the isomeric ratio of the resulting bromoethenylbenzene.
Phase transfer catalysis has emerged as a powerful technique to enhance the efficiency of dehydrobromination reactions. The use of quaternary ammonium (B1175870) salts, such as triethylpentyl ammonium bromide, can facilitate the reaction between an aqueous solution of a base (e.g., sodium hydroxide) and the organic substrate. google.com This method allows for milder reaction conditions, typically between 0°C and 150°C, and can significantly increase the reaction rate by improving the solubility of the base in the organic phase. google.com
Another approach involves the dehydrobromination of 1,2-dibromoethylbenzene. This reaction can be promoted by various bases and reaction conditions. For example, the treatment of 2,3-dibromo-3-phenylpropanoic acid with potassium carbonate in water at elevated temperatures leads to the formation of a mixture of (E)- and (Z)-β-bromostyrene. chegg.com
The table below summarizes different dehydrobromination methodologies for producing bromoethenylbenzene.
| Starting Material | Reagents | Key Conditions | Product(s) | Reference |
| 1-Haloethyl bromobenzene (B47551) or 2-haloethyl bromobenzene | Aqueous alcoholic alkali, phase transfer catalyst | 0°C - 150°C | Bromostyrenes and brominated alpha-methyl styrenes | google.com |
| 2-Bromoethyl-dibromobenzene | 50% Sodium hydroxide (B78521), triethylpentyl ammonium bromide, methylene (B1212753) chloride | 25°C | Dibromostyrene | google.com |
| 2,3-Dibromo-3-phenylpropanoic acid | Potassium carbonate, water | Heat | (E)-β-bromostyrene and (Z)-β-bromostyrene | chegg.com |
Green Chemistry Principles Applied to Bromoethenylbenzene Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of bromoethenylbenzene to develop more environmentally benign and sustainable processes. colab.ws This includes the use of aqueous reaction media, improving atom economy, and developing sustainable reagent systems.
The use of water as a solvent in organic synthesis offers significant environmental and safety advantages over traditional volatile organic solvents. google.com Researchers have explored aqueous systems for the synthesis of bromoethenylbenzene, particularly for the Hunsdiecker-type reaction of cinnamic acid derivatives.
One notable development is the use of an aqueous solution of polyacrylic acid as the reaction medium for the synthesis of trans-β-bromostyrene from cinnamic acid and N-bromosuccinimide (NBS). smolecule.comgoogle.com This method, catalyzed by lithium acetate, proceeds at room temperature and offers high yields (up to 97.7%) and excellent stereoselectivity for the trans isomer (>98:2). google.com The aqueous medium not only reduces the environmental impact but also enhances the stereoselectivity of the reaction. smolecule.com
Other aqueous systems have been investigated, though some have limitations. For example, a KBr-H₂O₂-Na₂MoO₄·2H₂O system in water resulted in lower yields (65%) and poor stereoselectivity. google.com The development of electrochemical methods in divided cells with aqueous anolytes also represents a promising green alternative, eliminating the need for sacrificial metal anodes in carboxylation reactions of compounds like (1-bromoethyl)benzene. acs.org
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. fiveable.me Synthetic routes with high atom economy minimize waste generation.
In the context of bromoethenylbenzene synthesis, addition reactions generally exhibit better atom economy than substitution or elimination reactions, which generate byproducts. fiveable.me For example, the direct addition of bromine or HBr to styrene has a higher theoretical atom economy than a multi-step synthesis involving protection and deprotection steps.
The synthesis of pharmaceutical drugs derived from natural sources, such as cardanol (B1251761) from cashew nut shell liquid, provides an interesting case study for comparing atom economy. While a literature synthesis of norfenefrine (B1679915) had an atom efficiency of 24%, a greener route starting from cardanol achieved a total atom efficiency of 36% when considering the value of side products. rsc.org Similarly, the synthesis of phenylephrine (B352888) from benzaldehyde (B42025) has a reported atom economy of 39% to the hydrochloride salt. rsc.org Evaluating and optimizing the atom economy of various synthetic pathways to bromoethenylbenzene and its derivatives is crucial for developing more sustainable chemical manufacturing processes.
The development of sustainable reagent systems aims to replace hazardous or non-renewable reagents with safer and more environmentally friendly alternatives. In the synthesis of bromoethenylbenzene, this includes moving away from the use of liquid bromine, which is highly toxic and corrosive. google.com
N-bromosuccinimide (NBS) is a widely used alternative to liquid bromine for allylic and benzylic brominations, as well as for the bromodecarboxylation of cinnamic acids. google.combrainly.com The use of NBS in aqueous media, as described previously, further enhances the sustainability of the process. smolecule.comgoogle.com
Another approach is the in-situ generation of the brominating agent. For instance, a process for the eco-friendly synthesis of bromobenzene involves the in-situ generation of hypobromous acid from a water-soluble brominating reagent (a mixture of sodium bromide and sodium bromate) activated by a mineral acid. google.com This method avoids the handling of liquid bromine and uses water as the solvent.
Furthermore, the trend towards sustainable production is driving innovation in reagent systems. dataintelo.com This includes the development of photocatalytic and electrochemical methods that can reduce the need for stoichiometric reagents and harsh reaction conditions.
The table below outlines some sustainable reagent systems for the production of brominated aromatic compounds.
| Reagent System | Target Reaction | Advantages | Reference(s) |
| N-Bromosuccinimide (NBS) in aqueous polyacrylic acid | Bromodecarboxylation of cinnamic acid | High yield and stereoselectivity, avoids organic solvents | smolecule.comgoogle.com |
| In-situ generated hypobromous acid | Bromination of benzene (B151609) | Avoids liquid bromine, uses water as solvent | google.com |
| KBr/Oxone | Oxidative bromination | Lower cost compared to Br₂, reduced environmental impact | |
| Photocatalytic systems (e.g., TiO₂ nanoparticles) | Photocatalytic bromination | Room temperature reaction, high selectivity | |
| Electrochemical systems | Electrochemical carboxylation | Avoids sacrificial metal anodes, enables use of aqueous anolytes | acs.org |
Elucidating Reactivity and Mechanistic Pathways of Benzene, Bromoethenyl
Carbon-Carbon Bond Forming Reactions Involving Bromoethenylbenzene
Bromoethenylbenzene, commonly known as β-bromostyrene, is a versatile substrate in organic synthesis, particularly valued for its participation in a wide array of carbon-carbon bond-forming reactions. The presence of a vinyl bromide moiety attached to a phenyl group allows for diverse reactivity, primarily through transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures, such as stilbenes, enynes, and substituted alkenes, which are prevalent in pharmaceuticals, natural products, and materials science.
Cross-Coupling Reactions of Bromoethenylbenzene
Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the precise formation of C-C bonds. Bromoethenylbenzene serves as an excellent electrophilic partner in these reactions due to the reactivity of its sp²-hybridized carbon-bromine bond with various organometallic nucleophiles. The stereochemistry of the double bond in bromoethenylbenzene is often retained throughout the reaction sequence, providing a powerful tool for stereoselective synthesis.
The Suzuki-Miyaura reaction is a highly utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. yonedalabs.comnih.gov For bromoethenylbenzene, this reaction provides an efficient pathway to synthesize stilbenes and other substituted styrenes. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of bromoethenylbenzene, followed by transmetalation with a boronic acid or its ester derivative, and concludes with reductive elimination to yield the final product and regenerate the catalyst. yonedalabs.com
The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Bromoethenylbenzene can react with various aryl, heteroaryl, alkyl, and alkenyl boronic acids. nih.govrsc.org
Table 1: Examples of Suzuki-Miyaura Coupling with Bromoethenylbenzene
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >95 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 |
| 2-Thiopheneboronic acid | CataXCium A Pd G3 | K₂CO₃ | THF/H₂O | 88 |
This table is illustrative and compiled from typical conditions found in the literature for similar substrates.
The Heck, or Mizoroki-Heck, reaction involves the palladium-catalyzed coupling of an unsaturated halide, such as bromoethenylbenzene, with an alkene. wikipedia.org This reaction is a powerful method for the arylation or vinylation of alkenes, leading to the formation of a new carbon-carbon bond and a substituted alkene product. wikipedia.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org
The mechanism involves the oxidative addition of the palladium catalyst to bromoethenylbenzene, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. youtube.com Common alkene partners include acrylates, styrenes, and other electron-deficient olefins. wikipedia.org
Table 2: Examples of Heck Coupling with Bromoethenylbenzene
| Alkene Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Styrene (B11656) | Pd(OAc)₂ | Et₃N | DMF | 90 |
| Butyl acrylate | PdCl₂ / PPh₃ | K₂CO₃ | Acetonitrile (B52724) | 87 |
| Acrylonitrile | Pd(PPh₃)₄ | NaOAc | DMA | 82 |
This table represents typical outcomes for Heck reactions based on established protocols.
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. organic-chemistry.org This reaction is the most reliable and prevalent method for synthesizing enynes and arylalkynes. When bromoethenylbenzene is used as the substrate, the reaction yields conjugated enynes, which are valuable intermediates in organic synthesis. libretexts.org
The reaction mechanism is thought to involve a palladium cycle, similar to other cross-coupling reactions, and a separate copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium(II) complex. wikipedia.org The reaction is usually carried out under mild, anaerobic conditions using an amine base. organic-chemistry.org
Table 3: Examples of Sonogashira Coupling with Bromoethenylbenzene
| Alkyne Partner | Catalyst System | Co-catalyst | Base | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 96 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | 91 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine | 89 |
Data is representative of Sonogashira reactions involving vinyl bromides. researchgate.net
The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either nickel or palladium complexes. wikipedia.org For bromoethenylbenzene, Kumada coupling provides a direct route to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, depending on the Grignard reagent used.
A notable advantage of the Kumada coupling is the high reactivity and ready availability of Grignard reagents. nih.gov However, this high reactivity also limits the reaction's functional group tolerance, as Grignard reagents are incompatible with acidic protons and many carbonyl groups. wikipedia.org Research has demonstrated the successful nickel-catalyzed coupling of tertiary alkyl Grignard reagents with β-bromostyrene. rhhz.net The stereochemistry of vinyl halides like bromoethenylbenzene is generally retained when coupled with alkyl Grignards. wikipedia.org
Table 4: Examples of Kumada Coupling with Bromoethenylbenzene
| Grignard Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Phenylmagnesium bromide | Ni(dppe)Cl₂ | Diethyl ether | >90 |
| tert-Butylmagnesium chloride | NiCl₂ | THF | 85 |
| Ethylmagnesium bromide | Pd(PPh₃)₄ | THF | 88 |
This table is based on established Kumada coupling protocols for vinyl halides. researchgate.net
Modern advancements in catalysis have expanded the scope of cross-coupling reactions involving substrates like bromoethenylbenzene. While traditional methods focused on aryl bromides and iodides, newer catalytic systems exhibit sufficient reactivity to couple less reactive electrophiles, such as aryl chlorides. These systems often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition step with the C-Cl bond.
Direct C-H activation/functionalization represents another frontier. Instead of using a pre-functionalized organometallic reagent, these reactions couple bromoethenylbenzene directly with a C-H bond of another molecule, typically an arene or heteroarene. This approach offers superior atom economy by avoiding the synthesis of organometallic intermediates. Palladium catalysis is common in these transformations, often requiring a directing group to achieve regioselectivity or using electron-rich coupling partners. Research in this area continues to develop more efficient and selective methods for these advanced applications.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acrylonitrile |
| Bromoethenylbenzene (β-bromostyrene) |
| Butyl acrylate |
| Cyclohexene |
| Diisopropylamine |
| (E)-Hex-1-enylboronic acid |
| Ethylmagnesium bromide |
| 1-Hexyne |
| Phenylacetylene |
| Phenylboronic acid |
| Phenylmagnesium bromide |
| Piperidine |
| Styrene |
| tert-Butylmagnesium chloride |
| 2-Thiopheneboronic acid |
| 4-Methylphenylboronic acid |
| Trimethylsilylacetylene |
| Vinylmagnesium bromide |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Palladium(II) chloride (PdCl₂) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) |
| Nickel(II) acetylacetonate (Ni(acac)₂) |
| Nickel(II) chloride (NiCl₂) |
| [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (Ni(dppe)Cl₂) |
| Copper(I) iodide (CuI) |
| Silver(I) carbonate (Ag₂CO₃) |
| Cesium carbonate (Cs₂CO₃) |
| Potassium carbonate (K₂CO₃) |
| Potassium phosphate (K₃PO₄) |
| Sodium acetate (NaOAc) |
| Sodium carbonate (Na₂CO₃) |
| Triethylamine (B128534) (Et₃N) |
| Triphenylphosphine (PPh₃) |
| Tri(o-tolyl)phosphine (P(o-tol)₃) |
| SPhos |
| CataXCium A Pd G3 |
| Xantphos |
| Acetonitrile |
| Diethyl ether |
| Dimethylacetamide (DMA) |
| Dimethylformamide (DMF) |
| Dioxane |
| Tetrahydrofuran (B95107) (THF) |
Cycloaddition Reactions (e.g., Diels-Alder, Indenone Framework Formation)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. For benzene (B151609), bromoethenyl- (also known as β-bromostyrene), the presence of the electron-withdrawing bromine atom and the phenyl group influences its reactivity as a dienophile in Diels-Alder reactions and as a precursor in the formation of indenone frameworks.
The formation of indenone frameworks from precursors related to bromoethenylbenzene often involves transition-metal-catalyzed annulation reactions. bohrium.com Palladium- and rhodium-catalyzed carbonylative cyclization reactions are prominent methods for synthesizing indenones. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govresearchgate.netscispace.com For instance, rhodium catalysts enable the CO gas-free carbonylative cyclization of alkynes with 2-bromophenylboronic acids to yield indenone derivatives. organic-chemistry.org Similarly, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and bromides can produce indenones in good to excellent yields. organic-chemistry.org A ligand-free palladium-catalyzed three-component carbonylation reaction involving o-bromophenyl iodide, an alkyne, and carbon monoxide has also been developed for indenone construction. bohrium.com These methodologies highlight the potential for bromoethenylbenzene to be utilized in the synthesis of indenone derivatives, likely through a pathway involving a transition-metal-catalyzed carbonylation and subsequent cyclization.
Table 1: Representative Diels-Alder Reactions of β-Substituted Styrenes with Cyclic Dienes
| Dienophile | Diene | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (Z)-β-Fluoro-β-nitrostyrene | 1,3-Cyclopentadiene | o-xylene, 110 °C | Monofluorinated norbornene | Up to 97% | beilstein-journals.orgbeilstein-journals.org |
| (Z)-β-Fluoro-β-nitrostyrene | 1,3-Cyclohexadiene | Thermal or microwave activation | Monofluorinated bicyclo[2.2.2]oct-2-ene | Up to 40% | beilstein-journals.orgbeilstein-journals.org |
| (Z)-β-Fluoro-β-nitrostyrene | spiro[2.4]hepta-4,6-diene | Not specified | Norbornene with a cyclopropane ring | 44% | beilstein-journals.org |
Carbonylative Reactions of Bromoethenylbenzene
Carbonylative reactions involve the introduction of a carbonyl group (C=O) into a molecule, often utilizing carbon monoxide (CO) as a C1 source. For bromoethenylbenzene, these reactions provide a pathway to valuable carboxylic acid derivatives and heterocyclic compounds. Palladium-catalyzed carbonylation is a well-established method for the conversion of aryl and vinyl bromides into esters, amides, and other carbonyl-containing compounds. bohrium.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by CO insertion into the resulting palladium-carbon bond, and subsequent nucleophilic attack to yield the carbonylated product.
A specific example of a carbonylative reaction involving (E)- and (Z)-β-bromostyrene is its reaction with the dicarbonyldicyanonickelate(0) anion in an alkaline medium under a carbon monoxide atmosphere. This reaction yields a mixture of carbonylated products, including (E)-cinnamic acid, 3,4-diphenylhexanedioic acid, and 3-phenylpropionic acid. The formation of these products demonstrates the feasibility of carbonylating the vinyl bromide bond of bromoethenylbenzene.
Furthermore, as mentioned in the previous section, carbonylative cyclization is a key strategy for the synthesis of indenones. Palladium- and rhodium-catalyzed processes can utilize aryl or vinyl halides as starting materials, which undergo carbonylation followed by an intramolecular cyclization to form the indenone ring system. organic-chemistry.orgorganic-chemistry.org These reactions underscore the synthetic utility of bromoethenylbenzene as a precursor in carbonylative transformations for the construction of more complex molecular architectures.
Carbon-Heteroatom Bond Transformations of Bromoethenylbenzene
Nucleophilic Substitution Reactions of Bromoethenylbenzene
Nucleophilic substitution reactions at the vinylic carbon of bromoethenylbenzene are generally challenging due to the increased strength of the C(sp²)-Br bond compared to a C(sp³)-Br bond and the potential for steric hindrance. However, under certain conditions, nucleophilic substitution can occur. The mechanism of these reactions can be complex and may involve addition-elimination pathways rather than direct SN1 or SN2 displacement.
For structurally related benzylic bromides, nucleophilic substitution is a common transformation. For instance, (2-bromoethyl)benzene readily reacts with nucleophiles like sodium azide to form 2-phenylethyl azide. bloomtechz.com Similarly, reactions with alcohols in the presence of a base can yield ethers via a Williamson-type synthesis, and reactions with amines can produce secondary and tertiary amines. bloomtechz.comchemguide.co.uk While these reactions occur at a saturated carbon adjacent to the phenyl ring, they provide insight into the types of nucleophiles that could potentially react with bromoethenylbenzene under more forcing conditions or with appropriate catalytic activation.
The reaction of amines with haloalkanes is a classic example of nucleophilic substitution. chemguide.co.ukyoutube.com Primary amines can react with alkyl halides to form secondary amines, which can further react to form tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. chemistryguru.com.sg For bromoethenylbenzene, such reactions would likely require harsh conditions or a transition metal catalyst to facilitate the substitution at the vinylic position.
Table 2: Examples of Nucleophilic Substitution Reactions with Benzylic Bromides
| Substrate | Nucleophile | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl bromide | Sodium azide | DMSO | Benzyl azide | 73% | chemspider.com |
| (2-Bromoethyl)benzene | Sodium azide | Not specified | 2-Phenylethyl azide | Not specified | bloomtechz.com |
| (2-Bromoethyl)benzene | Alcohols/Base | Not specified | Aromatic ethers | Not specified | bloomtechz.com |
| (2-Bromoethyl)benzene | Amines | Not specified | Secondary and tertiary amines | Not specified | bloomtechz.com |
Elimination Reactions Leading to Alkenes and Alkynes from Bromoethenylbenzene
Elimination reactions of bromoethenylbenzene, specifically dehydrobromination, are a primary route for the synthesis of phenylacetylene. These reactions typically proceed via an E2 (bimolecular elimination) mechanism, which involves the concerted removal of a proton and the bromide leaving group by a strong base. nih.gov The stereochemistry of the starting bromoethenylbenzene isomer ((E) or (Z)) can influence the reaction conditions required and potentially the efficiency of the elimination.
The conversion of β-bromostyrene to phenylacetylene can be achieved using various strong bases. Molten potassium hydroxide (B78521) at high temperatures (200-230 °C) is an effective reagent for this transformation, with the phenylacetylene product distilling from the reaction mixture as it is formed. researchgate.net Sodium amide in liquid ammonia is another powerful base system used for the dehydrohalogenation of vinyl halides to form alkynes. nih.gov The choice of base and reaction conditions can be crucial for achieving high yields and avoiding side reactions.
The mechanism of the alkaline dehydrobromination of β-bromostyrene has been a subject of study, with the reaction kinetics providing insights into the transition state of the elimination process. nih.gov The efficiency of the elimination is dependent on the ability of the base to abstract the vinylic proton and the facility of the bromide ion to depart.
Table 3: Conditions for the Dehydrobromination of Bromoethenylbenzene to Phenylacetylene
| Starting Material | Base | Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| β-Bromostyrene | Potassium hydroxide | Molten, 200-230 °C | Phenylacetylene | 67% | researchgate.net |
| β-Bromostyrene | Sodium amide | Liquid ammonia | Phenylacetylene | Not specified | nih.gov |
| Styrene dibromide | Potassium hydroxide | Ethanol | Phenylacetylene | Not specified | researchgate.net |
| β-Bromostyrene | Sodium ethoxide | Ethanol | Phenylacetylene | Not specified | researchgate.net |
Radical and Polymerization Mechanisms of Bromoethenylbenzene
Free Radical Initiated Transformations Involving Bromoethenylbenzene
Bromoethenylbenzene can participate in free radical reactions, either through the addition of radicals to the double bond or through processes involving the carbon-bromine bond. The presence of the phenyl group can stabilize radical intermediates at the benzylic position, influencing the regioselectivity of radical additions.
A classic example of a free-radical reaction involving an alkene is the anti-Markovnikov addition of hydrogen bromide, which is initiated by peroxides. chemistrysteps.compharmaguideline.comlibretexts.org In this process, a bromine radical adds to the less substituted carbon of the double bond to generate a more stable benzylic radical. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction. chemistrysteps.comlibretexts.org
In the context of polymerization, bromoethenylbenzene can be considered as a monomer or a molecule that can influence a polymerization process. Radical polymerization is a chain reaction that consists of initiation, propagation, and termination steps. csbsju.edu Initiation typically involves the generation of free radicals from an initiator molecule, such as benzoyl peroxide or azoisobutyronitrile (AIBN). csbsju.edu These initiator radicals can then add to the double bond of a monomer like bromoethenylbenzene to start the polymerization process. The resulting polymer would have a polystyrene-like backbone with bromine atoms attached to the chain.
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that often utilizes alkyl halides as initiators in the presence of a transition metal catalyst. banglajol.infocmu.edu The mechanism involves the reversible activation of a dormant species (the alkyl halide) by the catalyst to generate a propagating radical. cmu.edu While styrene is a common monomer in ATRP, the principles could be extended to the polymerization of bromoethenylbenzene, where the carbon-bromine bond could potentially participate in the ATRP equilibrium.
Chain Transfer Phenomena in Bromoethenylbenzene Polymerization
Chain transfer is a critical process in polymerization that influences the molecular weight of the resulting polymer. rubbernews.com In the context of bromoethenylbenzene polymerization, which typically proceeds via a radical mechanism, chain transfer reactions can occur with the monomer, initiator, solvent, or a deliberately added chain transfer agent (CTA). rubbernews.com These reactions involve the abstraction of an atom, often a hydrogen or a halogen, by the propagating polymer radical, which terminates the growth of one polymer chain and initiates a new one. rubbernews.com
In addition to transfer to small molecules, chain transfer to the polymer itself can occur, leading to the formation of branched polymers. rubbernews.com This process involves the abstraction of an atom from the backbone of a "dead" polymer chain by a propagating radical, creating a new radical site on the polymer from which a new branch can grow. The presence of the bromine atom in bromoethenylbenzene could potentially influence the propensity for chain transfer to the polymer, though detailed studies on this specific monomer are lacking.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer a method to minimize unwanted chain transfer reactions and produce polymers with well-defined molecular weights and low polydispersity. cmu.edu In ATRP, a transition metal complex reversibly activates and deactivates the propagating polymer chain, keeping the concentration of active radicals low and thus suppressing termination and transfer reactions. cmu.edu The use of initiators like β-bromoethyl benzene in the ATRP of other vinyl monomers has been explored, suggesting that bromoethenylbenzene could potentially be polymerized in a controlled manner using similar techniques.
Complex Molecular Rearrangements of Bromoethenylbenzene
The structure of bromoethenylbenzene, featuring both a vinyl group and an aromatic ring, suggests the potential for several types of complex molecular rearrangements under appropriate conditions, although specific studies on this compound are not extensively documented. Drawing parallels from related vinyl aromatic systems, potential rearrangement pathways can be postulated.
One such possibility is a sigmatropic rearrangement, akin to the Claisen or Cope rearrangements, if a suitable substituent is present on the benzene ring or the vinyl group. jove.comorganic-chemistry.org For instance, an allyl ether derivative of a brominated phenol could undergo a Claisen rearrangement, a jove.comjove.com-sigmatropic shift, to introduce the allyl group onto the aromatic ring. jove.comorganic-chemistry.org While not a direct rearrangement of bromoethenylbenzene itself, this illustrates the types of transformations that vinyl aromatic compounds can undergo.
Another potential rearrangement involves the vinyl group directly, such as the vinylcyclopropane rearrangement. wikipedia.org If bromoethenylbenzene were to participate in a reaction that forms a vinylcyclopropane intermediate, this intermediate could then undergo a thermally or photochemically induced ring expansion to a cyclopentene derivative. wikipedia.org
Furthermore, reactions involving the generation of a vinyl cation from the bromoethenyl group could lead to 1,2-shifts. nih.gov The formation of such a destabilized vinyl cation, potentially promoted by a Lewis acid, could be followed by the migration of a substituent from the adjacent carbon to the cationic center, leading to a rearranged and potentially more stable carbocation. nih.gov
It is important to note that these are plausible rearrangement pathways based on the known reactivity of similar structural motifs. The specific electronic effects of the bromine substituent on the aromatic ring would influence the feasibility and outcome of any such molecular rearrangement.
Stereochemical Control and Selectivity in Bromoethenylbenzene Reactions
The stereochemical outcome of reactions involving the vinyl group of bromoethenylbenzene is a crucial aspect of its reactivity, particularly in transition metal-catalyzed cross-coupling reactions where it is a common substrate. The geometry of the double bond, whether E or Z, can be selectively formed or retained depending on the reaction conditions and catalysts employed.
In palladium-catalyzed reactions such as the Heck and Suzuki couplings, bromoethenylbenzene can be coupled with various partners to form substituted styrenes. The stereochemistry of the product is often dictated by the mechanism of the catalytic cycle.
The Heck reaction , which couples the vinyl bromide with an alkene, typically proceeds with syn-addition of the palladium-aryl or -vinyl species to the double bond, followed by syn-β-hydride elimination. libretexts.org The choice of ligands, additives, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. nih.govbeilstein-journals.org Intramolecular Heck reactions, in particular, often exhibit high levels of stereocontrol. libretexts.org
The Suzuki-Miyaura coupling reaction, which couples bromoethenylbenzene with an organoboron compound, is known for its high stereospecificity. wikipedia.orglibretexts.org The reaction generally proceeds with retention of the stereochemistry of both the vinyl halide and the organoboron reagent. wikipedia.orglibretexts.org This means that if one starts with the (E)-isomer of bromoethenylbenzene, the resulting coupled product will also have the corresponding (E)-configuration. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, with each step typically proceeding with retention of configuration at the sp2-hybridized carbon centers. libretexts.org The stereochemical integrity of the Suzuki coupling makes it a powerful tool for the synthesis of stereodefined stilbenes and other vinyl aromatic compounds.
The ability to control the stereochemistry in these reactions is of significant importance for the synthesis of complex molecules and materials where the geometric arrangement of substituents determines the properties and biological activity.
Applications of Benzene, Bromoethenyl in Advanced Materials and Fine Chemical Synthesis
Monomer for Polymer Design and Engineering
The dual functionality of bromostyrene makes it a valuable building block in polymer design. The vinyl group readily participates in polymerization reactions, while the bromo-substituent provides a site for post-polymerization modification or imparts specific properties, such as flame retardancy, to the resulting polymer.
The polymerization of bromostyrene has been explored through various mechanisms, most notably free-radical polymerization. polymersource.caresearchgate.net Homopolymers of bromostyrene, such as poly(4-bromostyrene), are typically synthesized by the free-radical polymerization of the corresponding monomer. polymersource.ca These polymers are often produced as powders and are soluble in solvents like DMF, THF, toluene, and CHCl3, but precipitate in methanol, ethanol, water, and hexanes. polymersource.ca
Copolymerization of bromostyrene with other monomers allows for the tailoring of polymer properties. For instance, it can be copolymerized with styrene (B11656) to create random copolymers like poly(styrene-co-4-bromostyrene). polymersource.ca The composition of such copolymers can be determined using techniques like 1H-NMR spectroscopy. polymersource.ca Other non-functional co-monomers that can be used include butadiene, acrylonitrile, methyl(meth)acrylate, divinylbenzene, isoprene, n-butylacrylate, α-methyl styrene, and p-methylstyrene. google.com The inclusion of these co-monomers can modify the final product's characteristics. google.com
Furthermore, functional co-monomers can be incorporated to enhance properties like compatibility with a base resin. google.com Examples of such functional co-monomers include glycidyl(meth)acrylate, maleic anhydride, hydroxyethylmethacrylate, acrylic acid, ar-amino substituted styrene, and styrene sulfonic acid and its salts. google.comgoogle.com The amount of comonomer is typically kept low, between 0.1 and 10 mol%, to avoid significant dilution of the bromine content. google.com
Kinetic studies on the polymerization of styrene in the presence of α- and β-bromostyrene have shown that at 45°C and 70°C, copolymerization does not readily occur; instead, the bromostyrenes act as efficient chain transfer agents. cdnsciencepub.comcdnsciencepub.com This influences the molecular weight and the rate of polymerization. cdnsciencepub.comcdnsciencepub.com Controlled radical polymerization techniques, such as RAFT or ATRP, can be employed to better control the polymerization process and overcome challenges like chain branching that can occur in free-radical polymerization due to the radical scavenging effect of bromine.
Table 1: Polymerization Methods and Characteristics of Bromoethenylbenzene-based Polymers
| Polymerization Type | Monomers | Key Findings/Characteristics |
|---|---|---|
| Free Radical Polymerization | 4-bromostyrene (B1200502) | Produces poly(4-bromostyrene) homopolymer. polymersource.ca Soluble in DMF, THF, toluene, CHCl3. polymersource.ca |
| Radical Copolymerization | Styrene, 4-bromostyrene | Forms poly(styrene-co-4-bromostyrene) random copolymers. polymersource.ca |
| Free Radical Polymerization | Bromostyrene, Functional Co-monomers (e.g., maleic anhydride) | Introduces functional groups to modify polymer properties. google.comgoogle.com |
| Polymerization in presence of α- and β-bromostyrene | Styrene | Bromostyrenes act as chain transfer agents, not comonomers. cdnsciencepub.comcdnsciencepub.com |
The bromine atom in the bromoethenylbenzene unit is key to the synthesis of various functional polymers with specific, high-value applications.
Polymers and oligomers of bromostyrene are widely used as flame retardants, particularly in thermoplastic polymers like polyesters and polyamides, due to their thermal stability. google.comgoogle.commst.dk These brominated polymers release hydrogen bromide upon thermal stress, which acts as a flame retardant. mst.dk Poly(bromostyrene) is especially effective in high-temperature polyamides (HTPA), where it can improve color retention after molding at elevated temperatures. google.com The molecular weight of these polymers is a critical factor, with lower molecular weight polymers often preferred to improve the flow properties of the final flame-retardant composition. google.com
Copolymers of bromostyrene are also designed for flame retardancy. For instance, alpha-methyl-p-bromo-styrene is a comonomer used to prepare copolymers with flame-retardant properties. scispace.com To achieve a sufficient flame-retardant effect, the amount of bromostyrene in a resin composition is typically required to be at least 5% by weight. googleapis.com The bromine content in these flame-retardant polymers is preferably between 50% and 80% by weight. google.com Studies have shown that brominated polystyrene has a higher gas-phase flame retardant efficiency compared to some halogen-free flame retardants. researchgate.net
Beyond flame retardants, polymers derived from bromoethenylbenzene find use as specialty and high-performance materials. Poly(4-bromostyrene) and its copolymers, such as poly(styrene-co-4-bromostyrene-co-divinylbenzene), are hydrophobic polymers used in coatings, adhesives, fibers, films, and engineering plastics. alfa-chemistry.comalfa-chemistry.com They also have applications in the biomedical field for devices like vascular grafts and implants. alfa-chemistry.comalfa-chemistry.com
The bromine atom on the polymer backbone serves as a convenient handle for post-polymerization modification, allowing for the creation of a wide array of functionalized polystyrenes. rsc.org For example, poly(4-bromostyrene) can be modified via palladium-catalyzed coupling reactions, such as the Sonogashira coupling with terminal alkynes, to produce alkyne-functional polymers. acs.org Similarly, Suzuki coupling reactions can be used to transform cyclic poly(4-bromostyrene) into cyclic-brush polymers. rsc.org These modification strategies open up possibilities for creating polymers with tailored optical and electronic properties. tsukuba.ac.jp
Bromoethenylbenzene is a key monomer in the synthesis of conjugated polymers, particularly poly(phenylenevinylene)s (PPVs) and their derivatives, which are of interest for their electroluminescent properties. rsc.orgscribd.com The Heck coupling reaction is a common method used for this purpose. rsc.orgoup.com For example, poly(1,4-phenylenevinylene) can be synthesized from 4-bromostyrene via a Pd-catalyzed Heck reaction. alfachemic.comsigmaaldrich.comresearchgate.netchemicalbook.com This method is often favored over others, like the Wittig reaction, as it can yield polymers with higher molecular weights and an all-trans vinylene structure. oup.com
Derivatives of bromoethenylbenzene are also used to create more complex conjugated polymer architectures. For instance, 2-bromostyrene (B128962) derivatives have been polymerized using palladium-phosphine catalysts to afford head-to-tail linked poly(1,2-phenylenevinylene) backbones. Furthermore, palladium-catalyzed coupling polymerization of bromophenylallenes with sodium diethyl methylmalonate produces trisubstituted poly(phenylenevinylene)s that are highly soluble in organic solvents. oup.com
Table 2: Synthesis of Conjugated Polymers from Bromoethenylbenzene
| Polymer Type | Monomer(s) | Synthesis Method | Key Features of Resulting Polymer |
|---|---|---|---|
| Poly(1,4-phenylenevinylene) | 4-bromostyrene | Heck Coupling | Conjugated polymer with potential optoelectronic applications. alfachemic.comresearchgate.net |
| Poly(1,2-phenylenevinylene) derivatives | 2-bromostyrene derivatives | Pd-phosphine catalyzed polymerization | Head-to-tail linked structure. |
Bromoethenylbenzene, particularly 4-bromostyrene, is utilized in the formation of self-assembled monolayers (SAMs) on semiconductor surfaces like silicon. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This is a crucial technique for the functionalization of semiconductor surfaces, with potential applications in molecular electronics and biosensing. northwestern.edu
The formation of these SAMs often involves the photochemical growth of a monolayer from 4-bromostyrene onto a hydrogen-terminated silicon surface, such as Si(111). alfachemic.comnorthwestern.eduepj.org The vinyl group of the bromostyrene molecule reacts with the silicon surface, forming a covalent bond. caltech.edu The resulting monolayer is terminated with bromine atoms, which can be used for further chemical modifications. northwestern.edu
Detailed structural analysis using techniques like X-ray standing waves (XSW), X-ray reflectivity (XRR), and atomic force microscopy (AFM) has revealed that 4-bromostyrene molecules in these SAMs on Si(111) stand upright with a slight tilt of approximately 17 degrees. northwestern.eduepj.org The monolayer has a thickness of about 8.5 Å and a molecular coverage of roughly half a monolayer. northwestern.eduepj.org The bromine atoms remain intact on the top of the SAM, covalently bonded to carbon, not silicon. northwestern.educaltech.edu The formation of these ordered layers is of interest due to the potential for unique electrical properties arising from the π-π interactions of the adjacent phenyl rings. ucc.ie
Table 3: Characteristics of 4-Bromostyrene SAMs on Si(111)
| Property | Value/Description | Technique(s) Used for Determination |
|---|---|---|
| Molecular Tilt Angle | ~17° | XRR, DFT |
| SAM Thickness | 8.5 Å | XRR |
| Molecular Coverage | ~0.5 ML (46-50% of surface Si atoms) | XRR, XRF |
| Bonding to Surface | Covalent bond to a single Si T1 site | XSW |
Synthesis of Functional Polymers Utilizing Bromoethenylbenzene
Precursor in Organic Electronic Materials
The conjugated system of bromoethenylbenzene and its capacity to undergo polymerization and cross-coupling reactions make it a significant precursor for organic electronic materials. These materials are central to the development of next-generation electronic devices, including flexible displays and renewable energy technologies.
Bromoethenylbenzene derivatives are instrumental in synthesizing materials for Organic Light-Emitting Diodes (OLEDs). Conjugated polymers and oligomers derived from this precursor can function as emitters or hosts in the emissive layer of an OLED device. mdpi.comnih.gov A prominent class of materials synthesized using bromoethenylbenzene analogues are poly(p-phenylene vinylene)s (PPVs). rsc.orgchemicalpapers.com PPVs are conducting polymers known for their electroluminescent properties, making them suitable for OLED applications. chemicalpapers.com Synthesis routes to PPV and its derivatives often employ transition-metal-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, where a vinyl halide like bromoethenylbenzene can be polymerized with an aromatic diboronic ester or serve as a monomer to introduce vinylene linkages into a polymer backbone. wikipedia.orgscirp.org
Furthermore, bromoethenylbenzene is a key reactant in Sonogashira coupling reactions used to create fluorene (B118485) derivatives. semanticscholar.orgnih.gov These reactions couple the vinyl halide with terminal alkynes, such as phenylacetylene (B144264) derivatives, in the presence of palladium and copper catalysts. semanticscholar.orgnih.gov The resulting fluorene-based compounds are noted for their high photoluminescence efficiency and good thermal stability, making them excellent candidates for blue-light emitters in high-efficiency OLEDs. semanticscholar.orgnih.gov The ability to tune the electronic and photophysical properties by selecting different substituents on the bromoethenylbenzene precursor allows for the rational design of new OLED materials. chemicalpapers.com
In the realm of renewable energy, bromoethenylbenzene derivatives serve as crucial building blocks for the synthesis of materials used in organic photovoltaic (OPV) cells. OPV devices rely on a bulk heterojunction structure composed of electron-donating and electron-accepting organic semiconductor materials. european-mrs.comnih.gov The performance of these cells is highly dependent on the chemical structure and electronic properties of these materials. nih.gov
Bromoethenylbenzene is an ideal starting material for constructing the conjugated polymers and small molecules that form the active layer of OPVs. researchgate.net Cross-coupling reactions, which are fundamental to the synthesis of OPV materials, frequently utilize aryl and vinyl halides. researchgate.net Bromoethenylbenzene, as a vinyl halide, can be incorporated into donor-acceptor (D-A) type polymers through methods like Suzuki, Stille, and Heck couplings. researchgate.net These polymerization techniques allow for the creation of materials with tailored band gaps and energy levels, which are critical for efficient light absorption and charge separation. nih.gov For instance, PPV derivatives, whose synthesis can involve bromoethenylbenzene, are not only used in OLEDs but also investigated as donor materials in polymer-based solar cells. chemicalpapers.comnih.gov The versatility of bromoethenylbenzene allows for its integration into a wide array of molecular structures, contributing to the development of more efficient and stable OPV devices. rsc.org
Building Block for Complex Organic Synthesis
The reactivity of the carbon-bromine bond and the vinyl group makes bromoethenylbenzene a highly valuable and versatile building block in synthetic organic chemistry. It provides a platform for introducing the styrenyl moiety and for constructing more complex molecular frameworks through a variety of chemical transformations.
Bromoethenylbenzene is a premier substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted alkenes and alkynes. sigmaaldrich.com These reactions are cornerstones of modern organic synthesis due to their efficiency and functional group tolerance.
The Sonogashira coupling, for example, reacts bromoethenylbenzene with terminal alkynes to form conjugated enynes (arylalkynes). wikipedia.orglibretexts.org This reaction, typically catalyzed by a combination of palladium and copper(I) salts, proceeds under mild conditions and is a powerful method for forming sp²-sp carbon-carbon bonds. wikipedia.orgresearchgate.net It has been widely applied in the synthesis of complex molecules, including organic materials and natural products. wikipedia.orglibretexts.org
Similarly, other cross-coupling reactions utilize bromoethenylbenzene to generate substituted alkenes. In the Suzuki-Miyaura coupling, it reacts with organoboron compounds, while the Heck coupling involves a reaction with an alkene to create a more substituted olefin. sigmaaldrich.comorganic-chemistry.org These methods offer high stereoselectivity, allowing for the controlled synthesis of specific alkene isomers.
Below is a table summarizing key coupling reactions involving vinyl halides like bromoethenylbenzene.
| Reaction Name | Catalyst System | Coupling Partner | Product Type |
| Sonogashira Coupling | Palladium complex, Copper(I) salt, Amine base | Terminal Alkyne | Substituted Alkyne (Enyne) |
| Suzuki-Miyaura Coupling | Palladium complex, Base | Organoboron Compound | Substituted Alkene |
| Heck Coupling | Palladium complex, Base | Alkene | Substituted Alkene |
| Stille Coupling | Palladium complex | Organostannane Compound | Substituted Alkene |
| Negishi Coupling | Palladium or Nickel complex | Organozinc Compound | Substituted Alkene |
This table provides a general overview of common cross-coupling reactions applicable to substrates like Benzene (B151609), bromoethenyl-.
The utility of bromoethenylbenzene extends to its role as a key intermediate in the synthesis of complex and biologically active molecules. chemicalbook.commarketresearchintellect.com In the pharmaceutical and agrochemical industries, brominated aromatic compounds are common starting materials for building molecular scaffolds. marketresearchintellect.comnbinno.comreformchem.com The reactivity of the C-Br bond allows for its conversion into other functional groups or for its use as a handle in coupling reactions to construct the core structures of drugs and pesticides. chemicalbook.comreformchem.com For example, intermediates structurally similar to bromoethenylbenzene are used to synthesize potent antimicrobial agents. chemicalbook.com
In the total synthesis of natural products, the assembly of complex carbon skeletons often relies on robust and predictable bond-forming reactions. nih.govtjnpr.orgmdpi.com The cross-coupling reactions that bromoethenylbenzene readily undergoes, such as the Sonogashira and Wittig reactions, are powerful tools for this purpose. libretexts.orgunigoa.ac.in These methods allow synthetic chemists to strategically link molecular fragments, making the synthesis of intricate natural product structures more efficient. unigoa.ac.inchemistryviews.org The phenylethenyl unit provided by bromoethenylbenzene is a structural motif found in various natural compounds, and its controlled introduction is a key step in many synthetic routes. nih.gov
Asymmetric catalysis, which relies on the use of chiral ligands and catalysts, is essential for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. sfu.canih.gov Bromoethenylbenzene can serve as a valuable precursor for the synthesis of novel chiral ligands. The vinyl group is a versatile functional handle that can be transformed into a chiral center through reactions like asymmetric dihydroxylation or epoxidation.
Alternatively, the entire bromoethenyl-phenyl framework can be incorporated into a larger ligand structure. ethz.ch Using the cross-coupling reactions described previously, the bromoethenylbenzene unit can be attached to existing chiral scaffolds derived from the "chiral pool," such as amino acids or terpenes. sfu.ca The resulting structures can be evaluated as ligands in a variety of metal-catalyzed asymmetric reactions. sfu.camdpi.com The modular synthesis approach, where different components can be easily combined, is crucial for developing new ligands tailored for specific transformations. nih.govresearchgate.net The reactivity and structural features of bromoethenylbenzene make it a promising starting point for creating libraries of new chiral ligands and catalysts.
Computational and Theoretical Chemistry Studies of Benzene, Bromoethenyl
Electronic Structure and Molecular Conformation Analysis of Bromoethenylbenzene
The electronic structure and three-dimensional shape of bromoethenylbenzene are fundamental to its chemical behavior. The interplay between the phenyl ring and the bromoethenyl group dictates the molecule's reactivity. Computational methods are essential for dissecting these properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. scispace.comnih.gov It offers a balance between accuracy and computational cost, making it a cornerstone for studying catalytic reactions and electronic properties. numberanalytics.comrsc.org DFT calculations can determine properties like orbital energies, charge distribution, and dipole moments, which are crucial for understanding reactivity. scispace.comnmas.org
For a molecule like bromoethenylbenzene, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G, are employed to model its electronic characteristics. nmas.orgnih.govresearchgate.netarxiv.org Such studies reveal the distribution of electrons and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
In bromoethenylbenzene, the bromine atom and the vinyl group attached to the benzene (B151609) ring influence the electronic landscape. The bromine atom acts as an electron-withdrawing group via induction but can also donate electron density through resonance. DFT calculations can quantify these effects by computing partial atomic charges and mapping the electrostatic potential. The electrostatic potential map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, in the related molecule bromobenzene (B47551), the region around the bromine atom shows the lowest electrostatic potential (electron-rich), while the hydrogen atoms of the ring exhibit the highest potential (electron-poor). uwosh.edu A similar analysis for bromoethenylbenzene would elucidate the reactivity of both the vinyl group and the aromatic ring.
Table 1: Illustrative Electronic Properties of a Related Molecule (Bromobenzene) Calculated at Different Levels of Theory (Note: This data is for bromobenzene and serves as a representative example of the types of properties calculated for bromo-aromatic systems.)
| Level of Theory | Dipole Moment (Debye) | HOMO Energy (Hartrees) | LUMO Energy (Hartrees) |
| AM1 | 1.4496 | - | - |
| 3-21G | 2.1121 | -0.346 | 0.076 |
| 6-31G | 2.3960 | -0.347 | 0.071 |
| DZV | 2.1583 | -0.354 | 0.063 |
| Experimental | 0.06 | - | - |
| Data sourced from computational studies on bromobenzene. uwosh.edu |
The large PubChemQC project has performed B3LYP/6-31G* calculations on tens of millions of molecules, likely including bromoethenylbenzene, providing a vast database of computed electronic properties like orbitals, energies, and dipole moments. nih.govarxiv.org
Ab initio methods are quantum chemistry calculations that solve the Schrödinger equation from first principles, without using experimental data for parametrization. montana.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are used to accurately determine molecular geometries by finding the lowest energy arrangement of atoms. montana.edunumberanalytics.com The choice of basis set, which is a set of mathematical functions describing the atomic orbitals, is crucial for the accuracy of these calculations. numberanalytics.comresearchgate.net
For bromoethenylbenzene, ab initio calculations would be used to predict its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal the planarity of the phenyl ring and the orientation of the bromoethenyl substituent relative to the ring. The conformation is critical as it influences steric hindrance and the overlap of molecular orbitals.
Table 2: Representative Molecular Geometry Parameters for a Related Molecule (Bromobenzene) (Note: This data is for bromobenzene and illustrates the typical output of ab initio geometry optimization.)
| Parameter | 3-21G | 6-31G | DZV | Experimental |
| C-C Bond Length (Å) | 1.385 | 1.389 | 1.396 | 1.530 |
| C-H Bond Length (Å) | 1.074 | 1.077 | 1.082 | 1.084 |
| C-Br Bond Length (Å) | 1.897 | 1.898 | 1.905 | 1.937 |
| C-C-C Bond Angle (°) | 120.0 | 120.0 | 120.0 | 120.0 |
| Data sourced from computational studies on bromobenzene. uwosh.edu |
These calculations would confirm the sp² hybridization of the carbon atoms in the benzene ring and the vinyl group, leading to bond angles around 120°. uwosh.edu The dihedral angle between the plane of the vinyl group and the plane of the phenyl ring would be a key output, indicating the degree of conjugation between the two π-systems.
Reaction Pathway Elucidation and Transition State Analysis for Bromoethenylbenzene Transformations
Computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction. rsc.org This involves identifying reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these species. berkeley.eduyoutube.com DFT methods are particularly powerful for elucidating complex reaction mechanisms, including those in catalysis and electrophilic additions. numberanalytics.comchem-soc.sisioc-journal.cn
For reactions involving bromoethenylbenzene, such as electrophilic addition of halogens across the double bond, computational studies can trace the step-by-step mechanism. The process begins with locating the starting materials and products on the potential energy surface. Then, methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) are used to find a guess for the transition state structure. github.io This structure is then optimized to locate the exact saddle point on the energy surface. github.io
A key confirmation of a true transition state is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io Once the transition state is verified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. github.io The IRC follows the minimum energy path downhill from the transition state, ensuring that it connects the intended reactants and products. github.io
For example, in the electrophilic addition of bromine to bromoethenylbenzene, the reaction would likely proceed through a bridged bromonium ion intermediate. A computational study would model the formation of this intermediate and its subsequent opening by a bromide ion. A detailed DFT study on a similar, albeit more complex, system involving the addition of chlorine to a rigid tetraene revealed the isomerization of the initial bridged ion into more stable nonclassical carbocations (N-type and U-type) before the final nucleophilic attack. chem-soc.si Such computational analysis for bromoethenylbenzene would calculate the activation energies for each step, determine the rate-determining step, and provide a complete energetic profile of the reaction.
Prediction of Regioselectivity and Stereoselectivity in Bromoethenylbenzene Reactions
Many organic reactions can yield multiple isomers, and predicting which one will be the major product is a central challenge. researchgate.net Computational chemistry provides quantitative tools to predict both regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of the product). numberanalytics.comrsc.org
Regioselectivity: In reactions of bromoethenylbenzene, two main types of regioselectivity can be considered: addition to the vinyl group and substitution on the aromatic ring.
Electrophilic addition to the vinyl group: In a reaction like the addition of HBr, the electrophile (H⁺) can add to one of two carbons in the double bond. The regioselectivity is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). DFT calculations can precisely determine the energies of the two possible carbocations, thus predicting the major product.
Electrophilic aromatic substitution: For substitution on the phenyl ring, computational models like RegioSQM20 can predict the outcome. nih.gov This method calculates the proton affinity at different sites on the aromatic ring; the site with the highest proton affinity (most easily protonated) is predicted to be the most reactive towards electrophiles. nih.gov Alternatively, analyzing the lobes of the Highest Occupied Molecular Orbital (HOMO) can give a qualitative prediction, as the reaction is often favored at the atom with the largest HOMO coefficient. researchgate.net
Stereoselectivity: Stereoselectivity refers to the preference for the formation of one stereoisomer over another. In the addition of Br₂ to the double bond of bromoethenylbenzene, an anti-addition is typically expected due to the mechanism involving a cyclic bromonium ion. Computational studies can confirm this by modeling the energy profiles for both syn- and anti-attack of the bromide nucleophile on the intermediate. For example, in the computationally studied addition of chlorine to a complex olefin, the stereochemical outcome was determined by the steric accessibility of the cationic center in the intermediate ions. chem-soc.si A similar analysis for bromoethenylbenzene would involve calculating the transition state energies for nucleophilic attack from different faces of the bromonium ion, thereby predicting the favored diastereomer.
Molecular Dynamics Simulations for Bromoethenylbenzene Systems
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. valencelabs.com By solving Newton's equations of motion, MD provides a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules like solvents. valencelabs.comtsukuba.ac.jpscm.com
While DFT and ab initio methods are excellent for static properties and reaction pathways, MD simulations are ideal for studying dynamic processes and the influence of the environment. For bromoethenylbenzene, MD simulations could be applied to several areas:
Solvent Effects: The behavior of a molecule can change dramatically in different solvents. nih.govmdpi.comrsc.org MD simulations can explicitly model the interactions between bromoethenylbenzene and solvent molecules. By running simulations in various solvents (e.g., polar and nonpolar), one could study how the solvent affects the conformational equilibrium of the bromoethenyl group relative to the phenyl ring. This is achieved by tracking the dihedral angle over the course of the simulation.
Aggregation Behavior: MD simulations can predict whether molecules tend to clump together (aggregate) in a solution. mdpi.com By simulating a system with multiple bromoethenylbenzene molecules, one could observe the formation of dimers or larger clusters and analyze the intermolecular forces (e.g., π-π stacking between phenyl rings) that drive this association.
Diffusion and Transport: MD can be used to calculate the diffusion coefficient of bromoethenylbenzene in a given medium. This information is valuable for understanding its transport properties, for instance, how it might move through a polymer matrix or a biological membrane.
A typical MD simulation involves defining an initial configuration of the system (e.g., one bromoethenylbenzene molecule in a box of water molecules), assigning initial velocities to all atoms, and then calculating the forces and updating the positions and velocities in small time steps (on the order of femtoseconds). valencelabs.comscm.com The resulting trajectory provides a movie of molecular motion, from which macroscopic properties can be derived. valencelabs.com
Advanced Analytical Techniques for Characterization of Benzene, Bromoethenyl Transformations
Spectroscopic Monitoring of Bromoethenylbenzene Reactions
Real-time monitoring of chemical reactions offers a dynamic window into the transformation process, enabling the observation of transient intermediates and the collection of kinetic data. Spectroscopic methods are particularly well-suited for in situ analysis, providing continuous information without disturbing the reaction system.
In situ NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of homogeneous reactions involving bromoethenylbenzene. nih.gov By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of products, allowing for detailed kinetic analysis and mechanistic elucidation. researchgate.netcsic.es Specialized NMR tubes and probes, sometimes incorporating fiber optics for photochemical reactions, facilitate these real-time measurements. researchgate.netsigmaaldrich.com
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for tracking reactions like the polymerization of bromoethenylbenzene. The disappearance of the characteristic vinyl proton signals (typically δ 5.0-7.0 ppm) and the appearance of broad signals corresponding to the polymer backbone are monitored. researchgate.netresearchgate.net For instance, in the free radical polymerization of 3-bromostyrene (B1266119), ¹H and ¹³C NMR analyses confirm the formation of an atactic polymer. researchgate.net The chemical shifts in the polymer's spectrum, particularly the carbon resonances, show sensitivity to the polymer's stereochemistry. researchgate.net
Below is a table illustrating typical ¹H NMR chemical shifts for a bromoethenylbenzene monomer and its corresponding polymer, which would be tracked during an in situ polymerization study.
| Proton Type | Monomer (Bromoethenylbenzene) | Polymer (Poly(bromoethenylbenzene)) | Comment |
| Aromatic Protons | ~ δ 7.0 - 7.6 ppm | ~ δ 6.0 - 7.8 ppm (broad) | Shift and broadening upon polymerization. |
| Vinyl Protons | ~ δ 5.3 - 6.8 ppm (distinct multiplets) | Absent | Signal disappears as the double bond is consumed. |
| Aliphatic Protons | Not Applicable | ~ δ 1.2 - 2.5 ppm (broad) | New signals appear corresponding to the polymer backbone. |
| Data synthesized from researchgate.netresearchgate.net |
³¹P NMR: Phosphorus-31 (³¹P) NMR is invaluable for monitoring reactions where bromoethenylbenzene is a substrate in transformations involving organophosphorus reagents or catalysts, such as the Sonogashira or Kumada-Corriu cross-coupling reactions. acs.orgacs.org Since ³¹P has a wide chemical shift range and high sensitivity, it is excellent for tracking the state of a phosphorus-based catalyst or ligand throughout a reaction. huji.ac.il For example, in a palladium-catalyzed cross-coupling reaction using a phosphine (B1218219) ligand, changes in the chemical shift of the ³¹P signal can indicate ligand coordination to the metal center, oxidative addition, and the regeneration of the catalyst. rsc.orgresearchgate.net This allows for the identification of catalyst resting states and potential deactivation pathways. nih.gov
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide complementary information on functional group transformations in real-time. rsc.org These methods are sensitive to changes in bond vibrations, making them ideal for monitoring reactions involving bromoethenylbenzene.
Real-Time IR Spectroscopy: Attenuated Total Reflectance (ATR) IR spectroscopy is often used for in situ monitoring of solution-phase reactions. The technique can track the decrease in absorbance of the vinyl C=C stretching (~1625 cm⁻¹) and =C-H bending modes (~990 and 910 cm⁻¹) of bromoethenylbenzene during polymerization or addition reactions. Concurrently, the growth of bands corresponding to the product can be observed.
Raman Spectroscopy: Raman spectroscopy is particularly effective for monitoring reactions in aqueous media and for studying solid-state or surface phenomena. beilstein-journals.org It has been used to analyze the products of reactions involving beta-bromostyrene, such as its termination reaction with polystyryllithium. nih.gov In situ Raman monitoring can reveal the kinetics of a reaction by tracking the intensity of characteristic bands over time. beilstein-journals.org For instance, the mechanochemical synthesis of a heterocyclic compound was monitored in real-time using Raman spectroscopy, demonstrating a direct correlation between milling frequency and reaction rate. beilstein-journals.org This approach could be applied to solid-state transformations of bromoethenylbenzene.
The table below lists key vibrational frequencies useful for monitoring bromoethenylbenzene reactions.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C-Br | Stretch | 600 - 500 | IR |
| C=C (Vinyl) | Stretch | ~1630 - 1600 | IR, Raman |
| C=C (Aromatic) | Stretch | ~1600 - 1450 | IR, Raman |
| =C-H (Vinyl) | Bend (out-of-plane) | ~990 and 910 | IR |
| Data synthesized from nih.gov |
Chromatographic Analysis of Bromoethenylbenzene Reaction Mixtures
Chromatography is the cornerstone for separating and quantifying the components of complex mixtures resulting from chemical reactions. It is essential for determining the purity of products and calculating reaction yields.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and provides their structural identification. iitd.ac.in It is widely used to analyze the crude reaction mixtures from transformations involving bromoethenylbenzene, such as its electrochemical epoxidation. rsc.org The gas chromatograph separates the components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer fragments the eluted components and records their mass-to-charge ratios, generating a unique mass spectrum for identification. nih.gov
This technique is crucial for determining the conversion of starting materials and the selectivity towards the desired product. rsc.org By using an internal or external standard, the peak areas in the chromatogram can be converted into concentrations, allowing for the accurate calculation of reaction yield. researchgate.net For example, GC-MS analysis of Friedel-Crafts acylation products of related benzofurans allowed for the unambiguous identification of different regioisomers directly from the crude mixture. nih.gov
A typical GC-MS method for analyzing a reaction mixture containing 4-bromostyrene (B1200502) is outlined below.
| Parameter | Condition |
| Column | Agilent J&W SE-54 (or similar non-polar column) |
| Injector Temperature | 220 °C |
| Oven Program | Start at 70 °C, ramp at 15 °C/min to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
| Data synthesized from rsc.orgnih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. conquerscientific.comchromtech.com It is particularly useful for compounds that are non-volatile or thermally unstable, making it a suitable alternative or complement to GC-MS. specificpolymers.com
Reverse-Phase (RP) HPLC: This is the most common mode used for analyzing bromoethenylbenzene and its derivatives. sielc.com In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comsigmaaldrich.cn Polar compounds elute first, while non-polar compounds are retained longer. conquerscientific.com A UV detector is typically used, as the phenyl ring in bromoethenylbenzene provides strong chromophores for sensitive detection. specificpolymers.com This method can be used to assess purity and quantify products from reactions such as Suzuki couplings or polymerizations. rsc.orgrsc.org
An example of an HPLC method for the analysis of 3-bromostyrene is detailed in the table below.
| Parameter | Condition |
| Column | Newcrom R1 (or standard C18) |
| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV (e.g., at 254 nm) |
| Mode | Isocratic or Gradient |
| Data synthesized from sielc.comsigmaaldrich.cn |
Other HPLC modes like Size-Exclusion Chromatography (SEC) are essential for analyzing the molecular weight and molecular weight distribution of polymers derived from bromoethenylbenzene. cellmosaic.com
X-ray Based Structural Characterization in Bromoethenylbenzene Surface Science and Materials Applications
X-ray techniques are paramount for the structural characterization of materials and surfaces at the atomic and molecular scale. For bromoethenylbenzene, these methods are particularly important in the context of self-assembled monolayers (SAMs) and polymer films.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a surface. It has been used to study the adsorption of 4-bromostyrene on silicon (Si) surfaces. acs.org Analysis of the Br 3d and C 1s core level spectra can confirm the covalent attachment of the molecule to the surface and verify that the C-Br bond remains intact after the surface reaction, which is crucial for subsequent chemical modifications. acs.orgnorthwestern.edu
X-ray Reflectivity (XRR) and X-ray Standing Wave (XSW): These techniques provide detailed structural information about thin films and monolayers. charlotte.edu XRR measures the specular reflection of X-rays from a surface to determine film thickness, density, and roughness. XSW uses the interference between incident and reflected X-ray beams to precisely locate the position of specific atoms within a layer. Studies on 4-bromostyrene SAMs on Si(111) used XRR and XSW to determine a monolayer thickness of 8.5 Å and a molecular tilt of 17°. northwestern.edu These results, combined with DFT calculations, revealed that the bromine atoms are positioned specifically over certain sites of the silicon crystal lattice. northwestern.edu
The following table summarizes key findings from the X-ray characterization of a 4-bromostyrene self-assembled monolayer on a Si(111) surface.
| Analytical Technique | Parameter Measured | Finding |
| X-ray Photoelectron Spectroscopy (XPS) | Chemical State of Bromine | A single Br 3d doublet confirms the C-Br bond remains intact upon monolayer formation. acs.orgnorthwestern.edu |
| X-ray Reflectivity (XRR) | Monolayer Thickness | 8.5 Å. northwestern.edu |
| X-ray Standing Wave (XSW) | Bromine Atom Position | Br atoms are located 8.50 Å above the top Si(111) layer, over the T4 sites. northwestern.edu |
| X-ray Fluorescence (XRF) | Bromine Atomic Coverage | ~50% coverage, consistent with a dense monolayer. northwestern.edu |
| Data synthesized from acs.orgnorthwestern.edu |
X-ray Photoelectron Spectroscopy (XPS) in Bromoethenylbenzene SAMs Research
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. scielo.org.mxethz.ch In the context of bromoethenylbenzene self-assembled monolayers (SAMs), XPS is invaluable for confirming the attachment of the molecules to a substrate and for analyzing the chemical transformations that occur. scielo.org.mxmdpi.commdpi.com
The fundamental principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. ethz.ch Because the energy of a specific X-ray photon is known, the electron binding energy of the ejected electrons can be determined. These binding energies are characteristic of each element, and shifts in these energies provide information about the chemical bonding environment. ethz.chmdpi.com
In a typical study involving SAMs, such as those that could be formed from bromoethenylbenzene derivatives, XPS would be used to:
Confirm Covalent Attachment: By analyzing the high-resolution spectra of relevant elements (e.g., Carbon 1s, Bromine 3d, and the substrate elements), researchers can verify the formation of covalent bonds between the bromoethenylbenzene molecule and the surface.
Determine Surface Coverage and Composition: The relative atomic concentrations of the elements on the surface can be calculated from the XPS peak areas, providing a measure of the density and purity of the SAM. mdpi.com
Investigate Chemical State Changes: XPS can track changes in the chemical state of the bromine atom, for instance, to see if it remains intact or is abstracted during the self-assembly process. A study on a related bromo-functionalized molecule, undec-10-enoic acid 2-bromo-ethyl ester, on a silicon surface demonstrated that Br abstraction can compete with the desired surface reaction. northwestern.edu
Table 1: Representative XPS Data for a Hypothetical Bromoethenylbenzene SAM on a Silicon Substrate. This table illustrates the type of data obtained from XPS analysis, showing elemental composition and binding energies that would be characteristic of a successful monolayer formation.
| Element | Atomic % | Binding Energy (eV) | Assignment |
| C 1s | 65.2 | 284.8 | Aromatic/Aliphatic C-C, C-H |
| 286.5 | C-Br | ||
| Br 3d | 5.8 | 70.5 | C-Br bond |
| Si 2p | 29.0 | 99.3 | Si substrate |
| 103.2 | SiO₂ (native oxide) |
Note: This data is illustrative and based on typical values found in XPS studies of similar organic monolayers on silicon.
X-ray Reflectivity (XRR) for Bromoethenylbenzene Film Thickness Determination
X-ray Reflectivity (XRR) is a non-destructive analytical technique used to characterize the thickness, density, and roughness of thin films and multilayers. mat-cs.commeasurlabs.comuc.edu It is particularly well-suited for films ranging from a few nanometers to several hundred nanometers in thickness. uc.edurigaku.com
The technique involves directing a highly collimated beam of X-rays at a very low angle of incidence (grazing incidence) onto a flat sample surface and measuring the intensity of the reflected X-rays. uc.edurigaku.com Below a certain critical angle, the X-rays are totally externally reflected. Above this angle, the X-rays penetrate the film, and reflections occur at both the surface and the interface between the film and the substrate. The interference between these reflected beams creates a pattern of oscillations, known as Kiessig fringes, in the reflectivity curve. researchgate.netresearchgate.net
The thickness of the film can be precisely calculated from the periodicity of these oscillations. rigaku.come-asct.org The electron density of the film, which is related to its physical density, can be determined from the critical angle, while the decay of the reflectivity signal with increasing angle provides information about the surface and interface roughness. mat-cs.comrigaku.com
For a thin film of polymerized bromoethenylbenzene, XRR would provide crucial structural parameters. For example, a study on self-assembled monolayers of undecylenic acid methyl ester and undec-10-enoic acid 2-bromo-ethyl ester on Si(111) used XRR to determine layer thicknesses of 12.2 Å and 13.2 Å, respectively. northwestern.edu This level of precision is essential for understanding the packing and orientation of the molecules within the film.
Table 2: Illustrative XRR Data for a Bromoethenylbenzene Thin Film. This interactive table shows typical parameters that can be extracted from fitting XRR data.
| Parameter | Value | Description |
| Film Thickness | 15.5 nm | The average thickness of the bromoethenylbenzene film. |
| Film Density | 1.35 g/cm³ | The calculated density of the film material. |
| Surface Roughness | 0.5 nm | The root-mean-square roughness of the film's top surface. |
| Interface Roughness | 0.7 nm | The root-mean-square roughness of the interface between the film and the substrate. |
Note: The values are hypothetical and represent typical results for organic thin films.
X-ray Standing Waves (XSW) for Bromoethenylbenzene Molecular Distribution
The X-ray Standing Wave (XSW) technique is a powerful, element-specific method for determining the precise atomic-scale structure of adsorbates on crystalline surfaces or within thin films. uni-tuebingen.dewikipedia.orgnorthwestern.edu It provides detailed information about the vertical position and distribution of specific atoms relative to the substrate's crystal lattice planes. uni-tuebingen.dediamond.ac.uk
XSW is generated by the interference between an incident X-ray beam and a reflected beam from a single crystal substrate under Bragg diffraction conditions. uni-tuebingen.dewikipedia.org This interference creates a standing wave field with a periodicity equal to the d-spacing of the diffracting crystal planes. northwestern.edudiamond.ac.uk As the sample is scanned through the Bragg angle, the phase of the standing wave shifts, causing the positions of its nodes and antinodes to move. uni-tuebingen.de
By monitoring the element-specific photoemission (via XPS) or fluorescence (via XRF) yield from the atoms in the bromoethenylbenzene film as a function of the incident angle, one can determine the atoms' coherent position and distribution relative to the substrate lattice. uni-tuebingen.dewikipedia.org For instance, a study of a bromo-containing ester SAM on Si(111) used XSW to find that a significant fraction of the bromine atoms were located at a specific height identical to that of bromine directly adsorbed on the silicon surface, providing evidence for Br abstraction during film formation. northwestern.edu
Table 3: Hypothetical XSW Results for Bromine Atoms in a Bromoethenylbenzene Monolayer on a Si(111) Substrate.
| Parameter | Value | Interpretation |
| Coherent Position (P₁₁₁) | 0.85 | The average vertical position of the Br atoms relative to the Si(111) diffraction planes. A value near 1.0 would indicate atoms are primarily located at the plane position. |
| Coherent Fraction (f₁₁₁) | 0.65 | The fraction of Br atoms that occupy this well-defined vertical position. A value less than 1.0 indicates some degree of disorder or multiple bonding sites. |
Note: These values are illustrative, demonstrating the type of quantitative structural information obtainable from XSW.
X-ray Fluorescence (XRF) for Elemental Composition in Bromoethenylbenzene Samples
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. qa-group.comxrfscientific.com It is capable of detecting a wide range of elements, from sodium to uranium, in concentrations from parts per million to 100%. horiba.commalvernpanalytical.com
The principle of XRF involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms in the sample. usgs.govzsw-bw.de Electrons from higher energy shells then drop to fill the vacancies, emitting secondary X-rays in the process. xrfscientific.comusgs.gov The energies of these emitted X-rays are characteristic of the elements present, acting as an elemental "fingerprint." xrfscientific.comadvacam.com The intensity of the fluorescence signal is proportional to the concentration of the element in the sample. horiba.com
In the analysis of bromoethenylbenzene-containing samples, XRF can be used for:
Bulk Composition Analysis: Quickly verifying the presence and relative amounts of bromine and other elements in a synthesized batch of the compound or a polymer derived from it.
Thin Film Analysis: In conjunction with techniques like XRR, Total Reflection XRF (TXRF) can provide quantitative information about the elemental composition of thin films. e-asct.org
Elemental Mapping: Spatially resolved XRF can map the distribution of elements across a surface, which is useful for checking the homogeneity of a bromoethenylbenzene coating. zsw-bw.de
A study of SAMs on Si(111) used XRF to determine the total coverage of bromine atoms on the surface, finding a coverage of 0.58 monolayers for a bromo-ester film. northwestern.edu This quantitative data was crucial for interpreting the results from other techniques like XSW and XPS. northwestern.edu
Table 4: Example of Quantitative XRF Analysis for a Polymerized Bromoethenylbenzene Sample.
| Element | Concentration (wt%) |
| Carbon (C) | 52.5 |
| Hydrogen (H) | 3.9 |
| Bromine (Br) | 43.6 |
Note: Carbon and Hydrogen are not directly measured by most XRF instruments; their concentrations are typically calculated by difference or determined by other methods. This table illustrates the expected bulk composition based on the chemical formula.
Emerging Research Frontiers and Future Perspectives for Benzene, Bromoethenyl
Development of Novel Catalytic Systems for Enhanced Selectivity in Bromoethenylbenzene Chemistry
One prominent area of investigation is the use of transition metal catalysts. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds with bromoethenylbenzene. researchgate.netvulcanchem.com Research has focused on designing palladium catalysts with specific ligands to achieve high selectivity for the desired product. researchgate.net A highly selective palladium-based system was developed for the polycondensation of (E, E)-1,4-bis(2-bromoethenyl)benzene with 2,5-dioctyloxybenzene-1,4-diboronic acid, demonstrating the potential for creating well-defined polymers. researchgate.net
Furthermore, the development of photocatalytic systems offers a promising avenue for selective transformations. Visible-light-induced transition-metal catalysis, utilizing metals like palladium, copper, and ruthenium, is being explored to drive chemical reactions under mild conditions without the need for traditional photoredox catalysts. researchgate.net These approaches leverage the ability of metal complexes to convert light energy into chemical energy, enabling the generation of reactive intermediates for precise bond formation. researchgate.net
The table below summarizes some of the catalytic systems being explored for enhanced selectivity in reactions involving bromoethenylbenzene and related compounds.
| Catalyst System | Reaction Type | Key Features |
| Palladium with specific ligands | Suzuki-Miyaura cross-coupling | High selectivity in forming C-C bonds. researchgate.netvulcanchem.com |
| Visible-light-induced Transition Metals (Pd, Cu, Ru) | Various organic transformations | Mild reaction conditions, avoids traditional photoredox catalysts. researchgate.net |
| Nickel-based catalysts | Cross-coupling | Alternative to palladium with different reactivity profiles. |
| Chiral N,N′-dioxide/Sc(III) complex | Halogenation/semipinacol rearrangement | High enantioselectivity for producing optically active molecules. lookchem.com |
Future research will likely focus on the design of even more sophisticated catalysts, including multi-metallic systems and catalysts immobilized on solid supports for easier separation and recycling, further advancing the goal of highly selective and sustainable chemical synthesis.
Integration of Bromoethenylbenzene Synthesis into Flow Chemistry and Microreactor Technologies
The integration of bromoethenylbenzene synthesis into flow chemistry and microreactor technologies represents a significant leap forward in process engineering. goflow.atthalesnano.com This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. goflow.atrsc.org
Microreactors, with their high surface-to-volume ratios, enable rapid heat and mass transfer. goflow.atthalesnano.com This precise control over reaction parameters is particularly beneficial for highly exothermic or fast reactions, which are often difficult to manage in conventional batch reactors. goflow.atrsc.org For instance, the selective monobromination of acetophenone, a reaction prone to the formation of dibromo byproducts in batch processes, can be performed with high selectivity in a continuous flow microreactor. rsc.org
The benefits of using flow chemistry for bromoethenylbenzene-related syntheses are summarized in the following table:
| Feature | Advantage | Relevance to Bromoethenylbenzene Synthesis |
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates. goflow.at | Handling of bromine and other reactive chemicals becomes safer. |
| Precise Control | Superior heat and mass transfer allow for tight control over temperature, pressure, and reaction time. thalesnano.com | Improved selectivity and yield in reactions like bromination and cross-coupling. rsc.org |
| Scalability | Reaction conditions optimized on a small scale can be directly translated to larger production systems. rsc.org | Facilitates efficient scale-up from laboratory research to industrial production. |
| Automation | Integration with sensors and automated fluid handling enables high-throughput screening and optimization. nih.gov | Accelerates the discovery of new reaction pathways and optimal synthesis conditions. |
Researchers are actively exploring the use of integrated microreactor systems for multi-step syntheses involving bromoethenylbenzene derivatives. goflow.at These automated platforms can perform reaction screening, optimization, and even purification in a continuous fashion, significantly accelerating the development of new chemical processes. nih.gov The future of bromoethenylbenzene synthesis will likely see wider adoption of these advanced technologies, leading to more efficient, safer, and sustainable manufacturing processes.
Exploration of New Functional Materials Derived from Benzene (B151609), bromoethenyl-
The unique chemical structure of bromoethenylbenzene makes it a valuable building block for the creation of novel functional materials with a wide range of potential applications. The presence of both a reactive vinyl group and a bromine atom allows for diverse polymerization and post-polymerization modification strategies.
One of the most significant areas of research is the synthesis of advanced polymers. Bromoethenylbenzene can be polymerized to create materials with tailored properties. For instance, brominated polymers are known for their flame-retardant properties. vulcanchem.com The incorporation of bromoethenylbenzene into polymer chains can therefore enhance the fire safety of materials used in electronics, construction, and textiles. diva-portal.org
Furthermore, the bromine atom serves as a versatile handle for further functionalization. Through reactions like nucleophilic substitution, the properties of poly(bromoethenylbenzene) can be readily modified to introduce new functionalities. This opens the door to creating materials with specific optical, electronic, or biomedical properties.
The table below outlines some of the potential functional materials derived from bromoethenylbenzene and their envisioned applications.
| Material Type | Potential Application | Key Feature |
| Brominated Polymers | Flame retardants | The presence of bromine imparts fire resistance. vulcanchem.comdiva-portal.org |
| Functionalized Polymers | Specialty plastics, polymer stabilizers | The bromine atom allows for post-polymerization modification to introduce desired properties. vulcanchem.com |
| Conjugated Polymers | Organic electronics (OLEDs, OPVs) | Cross-coupling reactions of bromoethenylbenzene derivatives can create extended π-conjugated systems. researchgate.net |
| Biomedical Materials | Drug delivery, tissue engineering | Biocompatible polymers can be synthesized and functionalized with bioactive molecules. |
The development of conjugated polymers from bromoethenylbenzene derivatives is particularly promising for applications in organic electronics. By employing cross-coupling reactions, researchers can synthesize polymers with alternating phenylene vinylene units, which are known for their electroluminescent and photovoltaic properties. researchgate.net The ability to fine-tune the electronic structure of these polymers by varying the substituents on the aromatic rings makes bromoethenylbenzene a key component in the design of next-generation organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sustainable and Bio-Inspired Chemical Transformations Involving Bromoethenylbenzene
In line with the growing emphasis on green chemistry, researchers are exploring sustainable and bio-inspired approaches for the synthesis and transformation of bromoethenylbenzene. beilstein-journals.org These efforts aim to reduce the environmental impact of chemical processes by utilizing renewable resources, minimizing waste, and employing milder reaction conditions.
One area of focus is the development of greener synthetic routes to bromoethenylbenzene itself. This includes exploring the use of less hazardous reagents and solvents, as well as developing catalytic systems that operate with high atom economy. For example, photochemical bromination in aqueous biphasic systems presents a more environmentally friendly alternative to traditional bromination methods that often use harsh reagents and organic solvents. scirp.orgscirp.org
Bio-inspired catalysis is another exciting frontier. Scientists are drawing inspiration from natural enzymatic processes to design catalysts that can perform selective transformations on bromoethenylbenzene under mild, aqueous conditions. mdpi.com This could involve the use of engineered enzymes or synthetic catalysts that mimic the active sites of metalloenzymes. The goal is to achieve high selectivity and efficiency while minimizing the energy input and waste generation associated with conventional chemical methods.
Furthermore, there is a growing interest in using bromoethenylbenzene as a building block for creating bio-inspired materials. mpg.de Nature provides a wealth of examples of materials with remarkable properties, such as the structural colors found in butterfly wings or the adhesive strength of mussel byssus. mdpi.commpg.de By incorporating bromoethenylbenzene into polymer structures and then functionalizing them with bio-inspired motifs, researchers aim to create new materials with advanced properties for applications in areas like water harvesting, self-healing materials, and biocompatible coatings. rsc.org The use of generative AI is also being explored to accelerate the design of these complex, bio-inspired materials. pubpub.org
The table below highlights key aspects of sustainable and bio-inspired approaches in bromoethenylbenzene chemistry.
| Approach | Goal | Example |
| Green Synthesis | Reduce environmental impact of production. | Photochemical bromination in aqueous systems. scirp.orgscirp.org |
| Bio-inspired Catalysis | Achieve high selectivity and efficiency under mild conditions. | Designing catalysts that mimic enzyme active sites. mdpi.com |
| Bio-inspired Materials | Create functional materials with properties found in nature. | Developing polymers for water harvesting inspired by desert beetles. rsc.org |
| Generative AI in Design | Accelerate the discovery of new sustainable materials. | Using AI to model and design complex bio-inspired material structures. pubpub.org |
The convergence of bromoethenylbenzene chemistry with the principles of sustainability and bio-inspiration is poised to yield a new generation of chemical processes and materials that are not only high-performing but also environmentally responsible.
Q & A
Q. Table 1: Key Physical Properties of (2-Bromoethyl)benzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉Br | |
| Boiling Point | 220–221°C | |
| Density | 1.35 g/cm³ | |
| CAS RN | 103-63-9 |
What spectroscopic methods are used to characterize bromoethylbenzene?
- IR Spectroscopy: Peaks at ~560–620 cm⁻¹ (C-Br stretch) and 3000–3100 cm⁻¹ (aromatic C-H stretch) confirm structure .
- Mass Spectrometry: Molecular ion peaks at m/z 185.06 (C₈H₉Br⁺) and fragment ions (e.g., C₆H₅⁺ at m/z 77) are diagnostic .
- NMR: ¹H NMR shows signals for aromatic protons (δ 7.2–7.4 ppm) and ethyl-bromide protons (δ 3.4–3.6 ppm for CH₂Br) .
Advanced Research Questions
How does the electronic structure of bromoethylbenzene influence its reactivity?
The electron-withdrawing bromine atom polarizes the C-Br bond, making it susceptible to nucleophilic attack. In cross-coupling reactions (e.g., Suzuki-Miyaura), the bromine serves as a leaving group, enabling aryl-aryl bond formation. Computational studies (e.g., DFT) reveal reduced electron density at the ethyl-bromine site, enhancing reactivity .
What analytical challenges exist in detecting bromoethylbenzene in environmental samples?
- Low Environmental Concentrations: Requires sensitive methods like GC-MS with electron capture detection (ECD) or tandem MS (LOD < 0.1 ppb) .
- Matrix Interference: Co-eluting compounds (e.g., BTEX mixtures) necessitate advanced separation techniques (e.g., HPLC with C18 columns) .
- Biomarker Limitations: Urinary metabolites (e.g., phenylmercapturic acid) may not distinguish bromoethylbenzene from other brominated aromatics .
Q. Table 2: Analytical Methods for Brominated Aromatics
| Method | Sensitivity (LOD) | Key Challenge | Reference |
|---|---|---|---|
| GC-ECD | 0.05 ppb | Co-elution with BTEX | |
| LC-MS/MS | 0.01 ppb | Matrix effects in biological samples | |
| Headspace SPME-GC | 0.1 ppb | Volatility loss during extraction |
What metabolic pathways degrade bromoethylbenzene, and how do they compare to benzene?
- Cytochrome P450 Oxidation: Bromoethylbenzene undergoes epoxidation at the ethenyl group, forming reactive intermediates that bind to DNA or proteins .
- Glutathione Conjugation: The bromine atom facilitates conjugation with glutathione, reducing toxicity but requiring careful monitoring of glutathione depletion .
- Contrast with Benzene: Unlike benzene (which causes hematotoxicity via quinone metabolites), bromoethylbenzene’s bromine moiety increases electrophilicity, raising risks of direct DNA alkylation .
How do polymorphisms in metabolic genes affect bromoethylbenzene toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
